(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid
Description
BenchChem offers high-quality (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-amino-4-(3,4-dichlorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCCQGLRCCLUBD-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(C(=O)O)N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC[C@H](C(=O)O)N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-2-Amino-4-(3,4-dichlorophenyl)butyric Acid: Properties, Synthesis, and Potential Applications
Abstract
(R)-2-Amino-4-(3,4-dichlorophenyl)butyric acid is a non-proteinogenic amino acid characterized by a dichlorinated phenyl ring and a chiral center at the alpha-carbon. This guide provides a comprehensive overview of its chemical and physical properties, potential stereoselective synthetic routes, and prospective applications in medicinal chemistry and drug development. While detailed experimental data for this specific isomer is limited in publicly available literature, this document synthesizes information from closely related analogs to offer valuable insights for researchers and drug development professionals. The unique structural features of this compound, combining the bioactivity of butyric acid derivatives with the chemical properties imparted by the dichlorophenyl moiety, mark it as a molecule of significant interest for further investigation.
Chemical and Physical Properties
The fundamental properties of (R)-2-Amino-4-(3,4-dichlorophenyl)butyric acid are summarized below. It is important to note that while the molecular formula and weight are exact, some physical properties are predicted or inferred from related compounds due to the scarcity of specific experimental data.
| Property | Value | Source/Note |
| Molecular Formula | C10H11Cl2NO2 | Calculated |
| Molecular Weight | 248.11 g/mol | Calculated[1] |
| IUPAC Name | (2R)-2-amino-4-(3,4-dichlorophenyl)butanoic acid | IUPAC Nomenclature |
| CAS Number | Not explicitly assigned; related compounds have CAS numbers such as 269396-55-6 for the (R)-3-amino hydrochloride salt.[2] | Specific isomer CAS not readily available. |
| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds |
| Solubility | Expected to have limited solubility in water and higher solubility in organic solvents like DMSO and methanol. | Inferred from general amino acid properties. |
| Melting Point | Not determined | |
| Boiling Point | Not determined |
Molecular Structure and Stereochemistry
The defining feature of this molecule is its chirality, with the stereocenter at the second carbon (C2), designated as (R) according to the Cahn-Ingold-Prelog priority rules. The structure consists of a butyric acid backbone with an amino group at the alpha-position and a 3,4-dichlorophenyl group attached to the gamma-carbon.
Caption: Molecular structure of (R)-2-Amino-4-(3,4-dichlorophenyl)butyric acid.
Synthesis and Stereoselective Control
The following diagram outlines a conceptual workflow for such a synthesis.
Caption: Conceptual workflow for the synthesis of the target molecule.
The critical step in this proposed synthesis is the enantioconvergent ring opening, which would establish the desired (R)-stereochemistry at the alpha-carbon. The choice of the chiral Lewis acid catalyst is paramount for achieving high enantioselectivity.
Potential Applications in Medicinal Chemistry and Drug Development
Amino acids and their derivatives are fundamental building blocks in drug design and development.[4][5] The incorporation of a dichlorophenyl moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its metabolic stability and receptor-binding affinity.
Butyric acid and its derivatives have been investigated for a wide range of therapeutic applications, including their role as histone deacetylase (HDAC) inhibitors and their effects on gut health.[6] Derivatives of butyric acid have shown promise in stimulating immunomodulatory activity and suppressing inflammation.[6]
Given these precedents, (R)-2-Amino-4-(3,4-dichlorophenyl)butyric acid could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents. Its potential applications could span areas such as:
-
Neurological Disorders: As an analog of γ-aminobutyric acid (GABA), it may exhibit activity at GABA receptors or serve as a precursor to compounds with neuromodulatory effects.
-
Oncology: The dichlorophenyl group is a common feature in many anti-cancer agents, and the butyric acid component could contribute to HDAC inhibition.
-
Infectious Diseases: The unique structure may provide a novel template for the design of new antimicrobial or antiviral drugs.
Analytical Characterization
For a definitive identification and characterization of (R)-2-Amino-4-(3,4-dichlorophenyl)butyric acid, a combination of spectroscopic techniques would be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the dichlorophenyl ring, the methine proton at the chiral center, the methylene protons of the butyric acid chain, and the protons of the amino and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the butyric acid backbone.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl stretches from the dichlorophenyl ring.
Safety and Handling
A specific Safety Data Sheet (SDS) for (R)-2-Amino-4-(3,4-dichlorophenyl)butyric acid is not widely available. Therefore, it should be handled with the care appropriate for a novel chemical compound. General safety precautions based on related butyric acid derivatives and chlorinated aromatic compounds include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation and inhalation.[8]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]
-
Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[8]
In case of exposure, standard first aid measures should be followed. If inhaled, move the person to fresh air. If on skin, wash off with plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth with water and seek medical attention.[9][10]
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: (S)-Fmoc-β-Phe(2,4-DiCl)-OH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72208946, (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24820265, (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000402 Butyric Acid. Retrieved from [Link]
- El-Sayed, R., et al. (2003). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 8(3), 337-345.
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]
- Chai, Z., et al. (2022). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Organic Chemistry Frontiers, 9, 4699-4704.
- Al-Amiery, A. A., et al. (2018). Antioxidant Activity of 2-Amino-4-(3,4-Dichlorophenyl)-5-oxo-4, 5-Dihydropyrano (3,2-c) Chromene-3-Carbonitrile Compounds. Journal of Chemistry.
- Ferreira, R. J., et al. (2020). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 13(9), 241.
- Aceto, A. (2024). Exploring the Role of Amino Acid APIs in Drug Development and Formulation.
- Gerunova, L. K., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Journal of Veterinary Science, 25(2), e30.
- Nguyen, T. H. T., et al. (2018). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Proceedings, 2(11), 696.
- Howes, A. P., et al. (2004). Solid-State 17O NMR of Amino Acids. The Journal of Physical Chemistry B, 108(24), 8259-8266.
- Couvrat, N., et al. (2021). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].
-
SpectraBase. (n.d.). 4-(4-Aminophenyl)butyric acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate.
Sources
- 1. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid | C10H11Cl2NO2 | CID 72208946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid [cymitquimica.com]
- 3. Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 6. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. peptide.com [peptide.com]
- 9. echemi.com [echemi.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
The Pharmacological Potential of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric Acid Derivatives: A Technical Guide for Drug Discovery
Introduction: Scaffolding for Neurological Therapeutics
In the landscape of neuropharmacology, the development of novel molecules that can modulate inhibitory neurotransmission holds immense promise for treating a spectrum of neurological and psychiatric disorders. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors, particularly the GABAB subtype, are validated targets for therapeutic intervention. The prototypical GABAB agonist, baclofen, has a long-standing clinical history as a muscle relaxant and anti-spastic agent. Its structure, 4-amino-3-(4-chlorophenyl)butyric acid, has served as a foundational template for the exploration of new chemical entities with potentially improved pharmacological profiles.
This technical guide delves into the pharmacological potential of a related, yet distinct class of compounds: (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid derivatives. By shifting the amino group to the 2-position and modifying the phenyl ring's substitution pattern, we open up new avenues for exploring structure-activity relationships and potentially uncovering derivatives with enhanced potency, selectivity, or pharmacokinetic properties. This document provides a comprehensive overview of the rationale for investigating these compounds, a proposed synthetic pathway, detailed protocols for their pharmacological evaluation, and a discussion of their likely mechanism of action, with the goal of equipping researchers and drug development professionals with the foundational knowledge to explore this promising chemical space.
Asymmetric Synthesis of the Core Scaffold
The enantiomeric purity of pharmacologically active agents is paramount, as different enantiomers can exhibit vastly different biological activities and toxicological profiles. For the synthesis of the (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid core, an asymmetric approach is essential. A plausible and efficient method involves the use of a chiral glycine enolate equivalent, which allows for the stereoselective alkylation to introduce the 3,4-dichlorobenzyl moiety.[1][2]
A well-established method utilizes a Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary.[3] This approach offers high diastereoselectivity and the ability to recycle the chiral auxiliary, making it suitable for larger-scale synthesis.
Proposed Synthetic Workflow
Sources
Technical Guide: (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid as a Chiral Building Block
The following technical guide details the role, synthesis, and application of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid , a specialized chiral building block in medicinal chemistry.
Executive Summary: The "Unnatural" Advantage
In the landscape of modern peptidomimetic drug discovery, (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid (also known as 3,4-dichloro-D-homophenylalanine ) occupies a critical niche. Unlike standard proteinogenic amino acids, this non-canonical building block offers a dual advantage: metabolic resistance (conferred by the D-configuration and non-natural side chain length) and enhanced lipophilicity (driven by the 3,4-dichlorophenyl moiety).
This guide explores its utility in synthesizing proteolytically stable peptide therapeutics, particularly for G-Protein Coupled Receptors (GPCRs) and targets within the Central Nervous System (CNS) , where blood-brain barrier (BBB) permeability is paramount.
Chemical Profile & Structural Significance[1][2]
Nomenclature and Stereochemistry
It is imperative to distinguish this compound from its structural isomers to ensure synthetic accuracy.
-
IUPAC Name: (2R)-2-amino-4-(3,4-dichlorophenyl)butanoic acid
-
Common Name: 3,4-Dichloro-D-homophenylalanine
-
Stereochemistry: The (R)-configuration at the
-carbon corresponds to the D-amino acid series. -
CAS Registry: 1260618-71-0 (Fmoc-protected variant), 332061-66-2 (HCl salt of the beta-isomer often confused; ensure verification of alpha vs. beta substitution).
Structural Logic in Drug Design
The molecule introduces three critical vectors into a pharmacophore:
| Feature | Mechanism of Action | Impact on Drug Properties |
| D-Configuration (R) | Non-native stereochemistry | Proteolytic Stability: Resists degradation by endogenous L-specific proteases (e.g., chymotrypsin). |
| Homologation (Butyric) | Extra methylene (-CH2-) spacer | Conformational Flexibility: Allows the aromatic ring to access deep hydrophobic pockets unreachable by Phenylalanine. |
| 3,4-Dichloro Ring | Electron-withdrawing / Lipophilic | Potency & Permeability: Increases |
Synthetic Routes and Manufacturing[3][4]
The synthesis of enantiopure (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid is typically achieved via Biocatalytic Resolution or Asymmetric Hydrogenation . The biocatalytic route is preferred for green chemistry compliance and higher enantiomeric excess (
Biocatalytic Synthesis Protocol (Transaminase Route)
This method utilizes an
Reagents:
-
Substrate: 4-(3,4-dichlorophenyl)-2-oxobutanoic acid.
-
Enzyme: D-Amino Acid Transaminase (DAAT) or engineered
-Transaminase (R-selective). -
Amine Donor: D-Alanine or Isopropylamine.
-
Cofactor: Pyridoxal-5'-phosphate (PLP).
Workflow Diagram (DOT):
Figure 1: Biocatalytic synthesis pathway ensuring high enantiomeric purity.
Protocol: Kinetic Resolution via Acylase (Alternative)
-
Acetylation: React racemic 3,4-dichloro-homophenylalanine with acetic anhydride to form N-acetyl-DL-homophenylalanine.
-
Enzymatic Hydrolysis: Treat with D-Aminoacylase (e.g., from Alcaligenes faecalis) at pH 7.5, 37°C.
-
Separation: The enzyme selectively hydrolyzes the D-isomer to the free amino acid. The unreacted L-N-acetyl derivative remains in solution.
-
Purification: Acidify to precipitate or use ion-exchange chromatography to isolate the (R)-free amino acid.
Applications in Drug Development[5][6][7]
Peptide Therapeutics (GPCR Antagonists)
This building block is frequently employed in the design of GnRH (Gonadotropin-Releasing Hormone) antagonists and Bradykinin inhibitors .
-
Mechanism: The 3,4-dichloro substitution mimics the steric and electronic properties of highly potent antagonists (e.g., similar to D-Cpa or D-Nal substitutions in Cetrorelix/Ganirelix), but with an extended linker that alters receptor subtype selectivity.
-
Case Use: Incorporation into position 6 or 8 of decapeptide analogs to prevent cleavage by post-proline cleaving enzymes.
Neurological Agents (CNS Penetration)
The high lipophilicity of the dichlorophenyl group makes this amino acid ideal for CNS-targeting drugs .
-
Target: Enkephalinase inhibitors or CRF (Corticotropin-Releasing Factor) antagonists.
-
Effect: The "homo" spacer (butyric acid vs propionic) provides rotational freedom, allowing the dichlorophenyl ring to dock into deep hydrophobic pockets in the CRF-1 receptor, while the D-configuration prevents rapid degradation in the bloodstream.
Solid-Phase Peptide Synthesis (SPPS) Integration
For research applications, the Fmoc-protected derivative (Fmoc-3,4-dichloro-D-homophenylalanine ) is the standard reagent.
Coupling Protocol (Fmoc Chemistry):
-
Resin Preparation: Swell Rink Amide MBHA resin in DMF (30 min).
-
Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
Activation: Mix Fmoc-AA (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Coupling: Add activated solution to resin. Shake for 45-60 min at RT.
-
Note: The bulky dichlorophenyl group may require double coupling or extended reaction times compared to standard Alanine/Glycine.
-
-
Monitoring: Verify coupling via Kaiser Test (Ninhydrin).
Quality Control & Analytical Characterization
Ensuring the enantiomeric purity of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid is critical, as the (S)-enantiomer may possess antagonistic or toxic properties.
Enantiomeric Purity Determination (HPLC)[8]
-
Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).
-
Mobile Phase: 50 mM Perchloric acid (pH 1.5) / Acetonitrile (85:15).
-
Detection: UV at 210 nm (Amide bond) and 254 nm (Aromatic ring).
-
Acceptance Criteria:
.
Structural Validation Data
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity (HPLC) | Reverse Phase C18 | |
| Chiral Purity | Chiral HPLC | |
| Mass Spec | LC-MS (ESI) | |
| Specific Rotation | Polarimetry |
References
-
Biocatalytic Synthesis of Homophenylalanine Derivatives
-
Structural Characterization of Dichloro-Amino Acids
- Title: (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride (Structural Analog Reference).
- Source: PubChem Compound Summary.
-
URL:[Link]
- Relevance: Provides physicochemical d
-
Application in Peptide Drug Discovery
-
Sitagliptin and Beta-Amino Acid Analogs (Differentiation Note)
-
Title: Method for preparing BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid.[3]
- Source: Google P
- URL
- Relevance: Distinguishes the Beta-amino acid analogs used in DPP-4 inhibitors from the Alpha-amino acid subject of this guide.
-
Sources
- 1. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
Literature review of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid synthesis pathways
Executive Summary
(R)-2-Amino-4-(3,4-dichlorophenyl)butanoic acid (also known as (R)-3,4-Dichlorohomophenylalanine ) is a critical non-proteinogenic
This guide details three distinct synthesis pathways selected for their stereochemical fidelity, scalability, and operational feasibility. Unlike standard amino acid synthesis, the introduction of the electron-withdrawing 3,4-dichloro group and the requirement for the non-natural (R)-configuration necessitate specific catalytic interventions.
Compound Profile
-
IUPAC Name: (2R)-2-amino-4-(3,4-dichlorophenyl)butanoic acid
-
Common Name: (R)-3,4-Dichlorohomophenylalanine
-
Key Structural Features:
-Amino acid core, homophenylalanine side chain (ethyl spacer), 3,4-dichloro substitution. -
CAS Registry (Generic/Racemic): 269396-55-6 (HCl salt context)
Retrosynthetic Analysis & Strategic Pathways
The synthesis of the (R)-isomer requires overcoming the natural preference for L-amino acids. We evaluate three primary disconnections:
-
C
–C Bond Formation (Alkylation): Direct asymmetric alkylation of a glycine equivalent. Best for laboratory to pilot scale. -
Enamide Hydrogenation: Asymmetric reduction of a dehydro-amino acid precursor. Best for multi-kilogram process scale.
-
Biocatalytic Transamination: Enzymatic conversion of the corresponding
-keto acid. Best for green chemistry and ultra-high purity requirements.
Pathway A: Asymmetric Phase-Transfer Catalyzed Alkylation
Best For: Rapid access, MedChem scale (1g – 100g), and flexibility.
This pathway utilizes the O’Donnell Schiff base method enhanced by Maruoka or Cinchona alkaloid-derived chiral phase-transfer catalysts (PTC). It is highly convergent, using the commercially available 3,4-dichlorophenethyl bromide.
Mechanistic Insight
The reaction relies on the formation of a tight ion pair between the enolate of the glycine imine and the chiral quaternary ammonium catalyst at the interface of a biphasic system (Liquid/Liquid or Solid/Liquid). The bulky chiral catalyst shields one face of the enolate, forcing the electrophile (phenethyl bromide) to attack from the desired face. For (R)-selectivity, Cinchonine-derived catalysts or (S,S)-Maruoka catalysts are typically employed.
Detailed Protocol
Step 1: Preparation of the Electrophile
Ensure 3,4-dichlorophenethyl bromide is free of hydrolyzable impurities. If not commercially available, synthesize via bromination of 3,4-dichlorophenethyl alcohol using PBr
Step 2: Asymmetric Alkylation
-
Reagents:
-
Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq).
-
Electrophile: 3,4-Dichlorophenethyl bromide (1.2 eq).
-
Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchoninium bromide (10 mol%). Note: Cinchoninium salts typically yield the (R)-isomer; Cinchonidinium yields (S).
-
Base: CsOH·H
O (5.0 eq) or 50% KOH(aq). -
Solvent: Toluene or DCM/Hexane (2:1).
-
-
Procedure:
-
Cool the mixture of substrate, catalyst, and electrophile in solvent to
C to maximize enantioselectivity ( ). -
Add base causing phase separation. Stir vigorously.
-
Monitor by HPLC.[1] Reaction typically completes in 12–24 hours.
-
Workup: Dilute with Et
O, wash with water/brine. Dry organic layer and concentrate.[2]
-
Step 3: Hydrolysis & Deprotection
-
Dissolve the crude alkylated imine in THF/MeOH.
-
Add 15% citric acid or 1N HCl and stir at RT for 2 hours to cleave the imine.
-
Extract the benzophenone byproduct with ether.
-
The aqueous layer contains the ester of the target. Reflux in 6N HCl to hydrolyze the tert-butyl ester.
-
Purification: Ion-exchange chromatography (Dowex 50W) or recrystallization from EtOH/Water.
Performance Metrics:
-
Yield: 65–75% (overall).
-
Enantiomeric Excess (ee): 90–98% (dependent on temperature and catalyst).
-
Scalability: Good, but catalyst cost can be high.
Pathway B: Asymmetric Hydrogenation of Enamides
Best For: Process scale (>1 kg), GMP manufacturing, and high atom economy.
This route constructs the carbon skeleton first and introduces chirality in the final step using industrial standard Rhodium-catalyzed hydrogenation.
Mechanistic Insight
The precursor is an (E/Z)-enamide. The Rhodium catalyst (complexed with a chiral phosphine ligand like DuPhos or BINAP) coordinates to the enamide double bond and the amide carbonyl. The rigidity of the chelate ring and the ligand's chiral pocket dictate the facial selectivity of hydrogen addition.
Detailed Protocol
Step 1: Synthesis of Enamide Precursor
-
Horner-Wadsworth-Emmons (HWE) Reaction:
-
React 3,4-dichlorophenethyl aldehyde (prepared via Swern oxidation of the alcohol) with N-benzyloxycarbonyl-
-phosphonoglycine trimethyl ester. -
Base: TMG (Tetramethylguanidine) or DBU in DCM.
-
Product: Methyl 2-(benzyloxycarbonylamino)-4-(3,4-dichlorophenyl)but-2-enoate.
-
Step 2: Asymmetric Hydrogenation
-
Catalyst Preparation: [Rh(cod)
]BF + (R,R)-Me-DuPhos (or (R,R)-DIPAMP). Note: Ligand selection controls absolute configuration. -
Reaction:
-
Dissolve enamide in degassed MeOH.
-
Add catalyst (substrate:catalyst ratio 1000:1 to 5000:1).
-
Pressurize with H
(3–5 bar). Stir at RT for 4–12 hours. -
Validation: Check conversion by HPLC. Full conversion is expected.[3]
-
-
Deprotection:
-
The Z-group (Cbz) might be removed during hydrogenation if Pd/C were used, but Rh-catalysts leave it intact.
-
To obtain the free amino acid: Hydrolyze the methyl ester (LiOH, THF/H
O), then remove Cbz via hydrogenolysis (Pd/C, H ) or acid hydrolysis (HBr/AcOH) if the dichloro-ring is sensitive to dechlorination (unlikely under mild Pd/C conditions, but Rh is safer).
-
Performance Metrics:
-
Yield: >90% for hydrogenation step.
-
Scalability: Excellent (Industrial standard).
Pathway C: Biocatalytic Transamination (The "Green" Route)
Best For: Ultra-high purity, environmental compliance, and avoiding heavy metals.
This pathway uses D-Amino Acid Transaminases (DAAT) to convert the corresponding
Workflow
-
Substrate: 2-oxo-4-(3,4-dichlorophenyl)butanoic acid.
-
Synthesis: Grignard addition of 3,4-dichlorophenethyl magnesium bromide to diethyl oxalate, followed by hydrolysis.
-
-
Enzyme System:
-
Conditions: Aqueous buffer (pH 7.5), 30°C.
-
Purification: Isoelectric precipitation.
Comparative Analysis & Recommendations
| Feature | Pathway A: PTC Alkylation | Pathway B: Enamide Hydrogenation | Pathway C: Biocatalysis |
| Complexity | Low (Standard Org Chem) | Medium (Requires pressure equipment) | High (Enzyme sourcing) |
| Scalability | Medium (Catalyst cost) | High (Process efficient) | High (Once optimized) |
| Enantiopurity | 90-98% ee | >99% ee | >99% ee |
| Cost Driver | Chiral Catalyst | Rhodium Metal | Enzyme Engineering |
| Recommendation | First Choice for R&D | First Choice for Production | Long-term Sustainability |
Technical Recommendation
For initial drug discovery and supply of <100g, Pathway A (PTC Alkylation) is recommended due to the immediate availability of 3,4-dichlorophenethyl bromide and the avoidance of specialized hydrogenation equipment. Use a Cinchonine-derived catalyst to ensure (R)-selectivity.
For scale-up (>1kg), transition to Pathway B (Rh-Catalyzed Hydrogenation) . The cost of the Rhodium catalyst is offset by the extremely high yield and purity, simplifying downstream processing.
References
-
Organozinc Routes to Homophenylalanine: Jackson, R. F. W., et al. "Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry."[6] Journal of Organic Chemistry, 1998.[6]
- Phase Transfer Catalysis: Lygo, B., & Andrews, B. I. "Asymmetric Phase-Transfer Catalysis." Accounts of Chemical Research, 2004. (General reference for PTC mechanism).
-
Enzymatic Synthesis: Cho, B.-K., et al. "Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine." Biotechnology and Bioengineering, 2003.[7] (Note: Adapts to D-form using D-enzymes).
- Maruoka Catalyst Application: Ooi, T., & Maruoka, K. "Recent Advances in Asymmetric Phase-Transfer Catalysis.
-
Compound Data: PubChem Entry for (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (Structural Analog).
Disclaimer: The protocols described involve hazardous chemicals. All experiments should be conducted by qualified personnel in a controlled laboratory environment adhering to MSDS and safety regulations.
Sources
- 1. nottingham.ac.uk [nottingham.ac.uk]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Enzymatic Synthesis of D-Amino Acids [mdpi.com]
- 6. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Protocol for the synthesis of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid
An Application Note and Protocol for the Enantioselective Synthesis of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid
Introduction
Non-canonical amino acids are critical building blocks in modern drug discovery, offering the ability to fine-tune the pharmacological properties of peptides and small molecule therapeutics. (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid is a synthetic amino acid featuring a dichlorinated phenyl group, a structural motif often employed to enhance metabolic stability and binding affinity. The precise control of stereochemistry at the α-carbon is paramount, as the biological activity of enantiomers can differ significantly. This document provides a detailed, field-tested protocol for the asymmetric synthesis of the (R)-enantiomer, designed for researchers in synthetic chemistry and drug development.
The synthetic strategy outlined here is based on the highly reliable and diastereoselective alkylation of a chiral glycine enolate equivalent, employing an Evans oxazolidinone auxiliary. This classical yet powerful approach ensures high stereochemical fidelity and provides a robust pathway to the target compound.[1]
Synthetic Strategy Overview
The synthesis is designed as a multi-step sequence that ensures high enantiopurity in the final product. The core of this strategy is the diastereoselective alkylation of an N-glycinyl chiral auxiliary. The stereochemistry of the final product is directed by the chiral auxiliary, which is later removed and can be recovered.
The overall workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of the target amino acid.
Part 1: Preparation of Key Intermediates
Step 1: Synthesis of 1-(2-Bromoethyl)-3,4-dichlorobenzene (Electrophile)
The synthesis begins with the preparation of the key electrophile required for the alkylation step. This is achieved by bromination of the commercially available 2-(3,4-dichlorophenyl)ethanol.
Protocol:
-
To a stirred solution of 2-(3,4-dichlorophenyl)ethanol (10.0 g, 52.3 mmol) in anhydrous dichloromethane (DCM, 150 mL) at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (PBr₃) (6.2 mL, 62.8 mmol, 1.2 equiv) dropwise over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring it into an ice-water mixture (200 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL), followed by brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(2-bromoethyl)-3,4-dichlorobenzene as a colorless oil.
Scientist's Note: The use of PBr₃ is a classic and efficient method for converting primary alcohols to alkyl bromides. The reaction should be performed in an anhydrous solvent and under an inert atmosphere to prevent the decomposition of PBr₃ by moisture.
Part 2: Asymmetric Alkylation
Step 2: Acylation of the Chiral Auxiliary
The chiral auxiliary, (R)-4-benzyl-2-oxazolidinone, is acylated to install the glycine unit.
Protocol:
-
Dissolve (R)-4-benzyl-2-oxazolidinone (9.7 g, 54.9 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 23.1 mL, 57.6 mmol, 1.05 equiv) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes.
-
In a separate flask, dissolve bromoacetyl bromide (5.2 mL, 59.8 mmol, 1.1 equiv) in anhydrous THF (50 mL) and cool to 0 °C.
-
Add the solution of bromoacetyl bromide to the lithium salt of the oxazolidinone via cannula.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl, 100 mL).
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product, (R)-4-benzyl-2-oxo-3-(2-bromoacetyl)oxazolidine, is typically used in the next step without further purification.
Step 3: Diastereoselective Alkylation
This is the key stereochemistry-defining step where the enolate of the N-acetyl oxazolidinone is alkylated with the prepared electrophile.
Protocol:
-
Dissolve the crude N-bromoacetyl auxiliary from the previous step in anhydrous THF (250 mL) and cool to -78 °C under a nitrogen atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 60.4 mL, 60.4 mmol, 1.1 equiv) dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add a solution of 1-(2-bromoethyl)-3,4-dichlorobenzene (14.0 g, 54.9 mmol, 1.0 equiv) in anhydrous THF (50 mL) to the enolate solution via cannula.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Allow the reaction to warm slowly to room temperature and stir overnight (12-16 hours).
-
Quench the reaction with saturated aqueous NH₄Cl (100 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the alkylated product.
Scientist's Note: The stereochemical outcome is controlled by the benzyl group on the oxazolidinone, which blocks one face of the enolate, forcing the electrophile to approach from the opposite face. The choice of a strong, non-nucleophilic base like NaHMDS is crucial for quantitative enolate formation without competing side reactions.
Part 3: Cleavage and Final Product Isolation
Step 4: Hydrolysis of the Chiral Auxiliary
The final step involves the cleavage of the chiral auxiliary to release the desired amino acid.
Protocol:
-
Dissolve the purified alkylated product (e.g., 20.0 g, ~42 mmol) in a mixture of THF (150 mL) and water (50 mL).
-
Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (H₂O₂, 17.2 mL, 168 mmol, 4.0 equiv).
-
Add a solution of lithium hydroxide (LiOH, 3.0 g, 126 mmol, 3.0 equiv) in water (50 mL) dropwise, maintaining the temperature below 10 °C.
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours.
-
Quench the reaction at 0 °C by adding an aqueous solution of sodium sulfite (Na₂SO₃, ~20 g in 100 mL water) until a negative peroxide test (using starch-iodide paper) is obtained.
-
Concentrate the mixture in vacuo to remove most of the THF.
-
Wash the remaining aqueous solution with DCM (3 x 50 mL) to remove the chiral auxiliary. The auxiliary can be recovered from the organic phase.
-
Acidify the aqueous layer to pH ~6-7 with 1M HCl.
-
The product may precipitate. If not, lyophilize the aqueous solution to obtain the crude amino acid.
-
Purify the final product by recrystallization or by using ion-exchange chromatography to yield (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid as a white solid.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Data Summary
The following table summarizes the expected outcomes for this synthetic protocol.
| Step | Product | Starting Material | Typical Yield | Expected Purity / e.e. |
| 1 | 1-(2-Bromoethyl)-3,4-dichlorobenzene | 2-(3,4-Dichlorophenyl)ethanol | 80-90% | >98% (by GC/NMR) |
| 2 | N-Bromoacetyl Auxiliary | (R)-4-Benzyl-2-oxazolidinone | >95% (crude) | Used directly |
| 3 | Alkylated Auxiliary | N-Bromoacetyl Auxiliary | 75-85% | >98% diastereomeric excess |
| 4 | (R)-2-Amino-4-(3,4-dichlorophenyl)-butyric acid | Alkylated Auxiliary | 85-95% | >98% enantiomeric excess |
Visualization of the Core Reaction
The key stereoselective alkylation step is depicted below.
Caption: Key diastereoselective alkylation step.
References
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of.alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983–1004. [Link][2]
-
Palomo, C., Oiarbide, M., & García, J. M. (2004). Current progress in the asymmetric synthesis of β-amino acids. Chemical Society Reviews, 33(2), 65-75. [Link]
-
Ager, D. J. (1994). The Synthesis of Optically Active α-Amino Acids. In Topics in Stereochemistry (Vol. 21, pp. 1-63). John Wiley & Sons, Inc. [Link]
Sources
Application Notes and Protocols for Fmoc Protection of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fmoc-Protected (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid
(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structural features, including the dichlorinated phenyl ring, offer the potential to modulate the pharmacological properties of peptides, such as metabolic stability, receptor-binding affinity, and lipophilicity. The incorporation of such unnatural amino acids into peptide sequences is a powerful strategy for creating novel therapeutics with enhanced efficacy and pharmacokinetic profiles.
The successful synthesis of peptides containing (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid hinges on the effective and selective protection of its α-amino group. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups commonly employed.[1] This orthogonality is crucial for the stepwise assembly of complex peptide chains with high fidelity.
This comprehensive guide provides detailed application notes and protocols for the Fmoc protection of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid. It addresses the specific challenges posed by the steric hindrance and electronic properties of this amino acid and offers field-proven strategies to ensure high-yield, high-purity synthesis of the desired Fmoc-protected building block, ready for incorporation into peptide synthesis workflows.
Understanding the Chemistry: Key Considerations for Fmoc Protection
The Fmoc protection of an amino acid is a nucleophilic substitution reaction where the amino group attacks the electrophilic carbonyl carbon of an Fmoc-donating reagent. The choice of the Fmoc reagent and reaction conditions is critical for achieving optimal results, especially with a sterically hindered and electronically deactivated substrate like (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid.
Choosing the Right Fmoc Reagent: Fmoc-OSu vs. Fmoc-Cl
Two of the most common reagents for introducing the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
| Reagent | Advantages | Disadvantages | Recommendation for Target Molecule |
| Fmoc-Cl | Highly reactive, potentially leading to faster reaction times. | Less stable, prone to hydrolysis, and can lead to the formation of dipeptide impurities.[2] | Not recommended due to the risk of side reactions. |
| Fmoc-OSu | More stable, easier to handle, and generally results in cleaner reactions with higher purity.[2] | Less reactive than Fmoc-Cl, may require longer reaction times or slightly elevated temperatures. | Highly Recommended. The controlled reactivity minimizes the risk of side reactions, which is crucial for this unique amino acid. |
The use of Fmoc-OSu is strongly advised for the Fmoc protection of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid to ensure a high-purity product with minimal side-product formation.
Experimental Protocol: Fmoc Protection of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid
This protocol is a robust starting point and may require minor optimization based on laboratory-specific conditions and the purity of the starting materials.
Materials and Reagents
-
(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (or Acetone)
-
Deionized Water
-
Diethyl Ether (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
-
Reverse-phase HPLC system with a C18 column
-
NMR Spectrometer
-
Mass Spectrometer
Step-by-Step Methodology
-
Dissolution of the Amino Acid:
-
In a round-bottom flask, dissolve (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. The volume should be sufficient to fully dissolve the amino acid.
-
Rationale: The aqueous basic solution deprotonates the carboxylic acid and ensures the amino group is a free nucleophile. Dioxane helps to solubilize the starting materials.
-
-
Addition of Fmoc-OSu:
-
In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.
-
Slowly add the Fmoc-OSu solution to the vigorously stirred amino acid solution at room temperature.
-
Rationale: A slight excess of Fmoc-OSu ensures complete reaction. Slow addition helps to control the reaction and minimize potential side reactions.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting amino acid and the appearance of a new, higher Rf spot (Fmoc-protected product) indicates reaction completion.
-
Rationale: Overnight stirring is typically sufficient for the less reactive Fmoc-OSu. Reaction monitoring is crucial to determine the optimal reaction time.
-
-
Work-up and Extraction:
-
Once the reaction is complete, add deionized water to the reaction mixture to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (2x) to remove any unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct. Discard the organic layers.
-
Rationale: This step removes non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.
-
Rationale: Protonation of the carboxylate group makes the product less water-soluble, causing it to precipitate.
-
Extract the product with ethyl acetate (3x).
-
Rationale: The product is soluble in ethyl acetate, allowing for its extraction from the aqueous phase.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small amount of acetic acid (e.g., 0.5%) to improve the peak shape.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.
-
Rationale: Purification is essential to remove any remaining impurities and obtain a high-purity product suitable for peptide synthesis.
-
Visualizing the Workflow
Caption: Workflow for the Fmoc protection of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid.
Data Presentation and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Fmoc-(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid.
| Analytical Technique | Expected Results | Purpose |
| ¹H NMR | Appearance of characteristic peaks for the Fmoc group (aromatic protons ~7.3-7.8 ppm, aliphatic protons ~4.2-4.5 ppm) and shifts in the amino acid backbone protons upon protection. | Structural confirmation and assessment of purity. |
| ¹³C NMR | Presence of carbonyl peak for the carbamate (~156 ppm) and signals corresponding to the fluorenyl and amino acid moieties. | Structural confirmation. |
| Mass Spectrometry (ESI-MS) | Observation of the [M-H]⁻ or [M+H]⁺ ion corresponding to the calculated molecular weight of the Fmoc-protected amino acid. | Confirmation of molecular weight. |
| Reverse-Phase HPLC | A single major peak with a purity of >98%. A typical gradient could be 5-95% acetonitrile in water (with 0.1% TFA) over 20 minutes. | Purity assessment and quantification. |
| Chiral HPLC | Confirmation of enantiomeric purity. | To ensure no racemization occurred during the reaction. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Steric hindrance of the amino acid. | Extend the reaction time to 24-48 hours. Consider a slight increase in temperature (e.g., to 40°C). Ensure efficient stirring. |
| Low Yield | Incomplete precipitation during acidification. Product loss during extraction. | Ensure the pH is sufficiently low (pH 2-3) for complete precipitation. Perform multiple extractions with ethyl acetate. |
| Presence of Dipeptide Impurity | Use of Fmoc-Cl. | Switch to Fmoc-OSu as the protecting group donor. |
| Fmoc Group Instability | Prolonged exposure to strongly basic conditions. | Maintain the pH of the reaction mixture within the recommended range. Avoid unnecessarily long reaction times. |
Conclusion
The successful Fmoc protection of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid is a critical first step in harnessing its potential for the development of novel peptide-based therapeutics. By employing a well-considered strategy, such as the use of Fmoc-OSu, and following a robust and carefully monitored protocol, researchers can confidently synthesize this valuable building block in high yield and purity. The detailed methodologies and troubleshooting guide provided herein are intended to empower scientists in their efforts to explore the exciting possibilities offered by the incorporation of this and other unnatural amino acids into peptide scaffolds.
References
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
-
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
Sources
Using (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid in solid-phase peptide synthesis
Application Note: Solid-Phase Peptide Synthesis (SPPS) with (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid
Executive Summary & Molecule Profile
The incorporation of non-canonical amino acids (NCAAs) is a pivotal strategy in modern drug discovery to enhance metabolic stability, membrane permeability, and receptor selectivity. (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid (referred to herein as D-3,4-DiCl-hPhe ) represents a specific challenge in Solid-Phase Peptide Synthesis (SPPS).
Structurally, this molecule combines the flexibility of a homophenylalanine backbone (gamma-phenyl substitution) with the high lipophilicity and steric bulk of a 3,4-dichlorophenyl moiety. The (R)-configuration corresponds to the D-enantiomer (stereochemically opposite to natural L-amino acids), which is frequently employed to arrest proteolytic degradation and induce specific secondary structure turns (e.g.,
Technical Challenges:
-
Hydrophobic Collapse: The dichlorophenyl group promotes strong inter-chain aggregation on the resin, leading to incomplete coupling (deletion sequences).
-
Steric Hindrance: The "homo" ethylene linker increases motional freedom but the bulky halogenated ring can obstruct the active site during coupling.
-
Solubility: The Fmoc-protected derivative often exhibits poor solubility in standard DCM/DMF mixtures.
Pre-Synthesis Considerations
Resin Selection
Standard polystyrene (PS) resins often fail with hydrophobic sequences due to poor swelling in polar solvents.
-
Recommendation: Use ChemMatrix® (100% PEG) or TentaGel® (PEG-PS) resins. These provide a quasi-solution environment that minimizes aggregation.
-
Loading: Maintain low loading (0.2 – 0.4 mmol/g ) to reduce steric crowding between growing peptide chains.
Solvent Strategy
Standard DMF is often insufficient for dissolving Fmoc-D-3,4-DiCl-hPhe or maintaining the swollen state of the peptide-resin complex.
-
Primary Solvent: N-Methyl-2-pyrrolidone (NMP) is recommended over DMF for its superior solvating power of hydrophobic aggregates.
-
Chaotropic Additives: For sequences >10 residues, add 0.1 M LiCl or 10% (v/v) Ethylene Carbonate to the coupling mixture to disrupt
-sheet formation.
Experimental Protocols
Protocol A: Fmoc-Protection (If starting from Free Acid)
Note: Most users purchase the Fmoc-derivative. Use this only if custom synthesis is required.
-
Dissolution: Suspend 10 mmol of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid in 20 mL 1,4-dioxane/water (1:1). Add 20 mmol NaHCO₃.
-
Reaction: Cool to 0°C. Add 11 mmol Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) dropwise.
-
Workup: Stir at RT for 18h. Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate.
-
Purification: Recrystallize from Hexane/Ethyl Acetate. Verify purity via HPLC (>98% required).
Protocol B: SPPS Coupling (The Critical Step)
Rationale: We utilize DIC/Oxyma Pure activation. This method is superior to HATU/DIPEA for cysteine-containing or racemization-prone peptides and reduces the risk of capping the N-terminus via guanidinylation.
| Parameter | Condition | Notes |
| Stoichiometry | 4 - 5 equivalents | Relative to resin loading. |
| Activator | DIC (Diisopropylcarbodiimide) | 1:1 ratio with Amino Acid. |
| Additive | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | 1:1 ratio with Amino Acid. |
| Solvent | NMP (anhydrous) | Preferred over DMF for hydrophobicity. |
| Temperature | 50°C (Microwave) or RT | Microwave accelerates coupling but increases racemization risk for D-isomers. Start with RT. |
| Time | 2 x 60 minutes | Double coupling is mandatory. |
Step-by-Step Procedure:
-
Resin Preparation: Swell resin in DCM (3 x 5 min) followed by NMP (3 x 5 min).
-
Deprotection (Previous Cycle): Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x) and DCM (3x).
-
Activation:
-
Weigh 4 eq. of Fmoc-D-3,4-DiCl-hPhe .
-
Dissolve in minimum NMP.
-
Add 4 eq. Oxyma Pure.
-
Add 4 eq. DIC.
-
Pre-activate for 2 minutes only.
-
-
Coupling: Add mixture to resin. Shake at Room Temperature for 60 minutes.
-
Re-Coupling: Drain. Repeat Step 3-4 with fresh reagents.
-
Monitoring: Perform a Chloranil Test (more sensitive than Kaiser for some aggregates) or micro-cleavage LC-MS.
-
Capping: Acetylate unreacted amines with Acetic Anhydride/DIPEA/DMF (1:2:7) to prevent deletion sequences.
Protocol C: Cleavage & Purification
Due to the lipophilicity of the 3,4-dichloro-phenyl group, the peptide will exhibit strong retention on Reverse-Phase HPLC.
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. (Avoid EDT unless Cys/Met are present).
-
Precipitation: Cold Diethyl Ether. Note: Hydrophobic peptides may not precipitate well. If no pellet forms, evaporate TFA under nitrogen first.
-
HPLC Method:
-
Column: C4 or C8 (instead of C18) to prevent irreversible adsorption.
-
Mobile Phase B: 0.1% TFA in Acetonitrile/Isopropanol (1:1). The Isopropanol helps solubilize the chlorinated ring.
-
Gradient: Shallow gradient at high organic % (e.g., 40-90% B).
-
Process Visualization
The following diagram illustrates the decision logic for coupling this specific hydrophobic residue, emphasizing the "Double Coupling" and "Solvent Switch" pathways critical for success.
Figure 1: Decision tree for the incorporation of hydrophobic Fmoc-D-3,4-DiCl-hPhe, highlighting solubility adjustments and mandatory double-coupling steps.
Quality Control & Troubleshooting
Racemization Check: The use of (R)-enantiomers carries the risk of racemization to the (S)-form during activation, especially if base (DIPEA) is used with uronium salts (HATU).
-
Validation: Hydrolyze a small sample of the resin-bound peptide (6N HCl, 110°C, 24h) and analyze via Marfey’s Method (derivatization with FDAA followed by HPLC).
-
Acceptance Criteria: < 1.0% L-isomer (S-enantiomer).
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Cloudy Coupling Mixture | Fmoc-AA insolubility | Switch solvent to NMP or DMSO; warm to 40°C briefly before adding DIC. |
| Deletion Sequence (Mass - 247 Da) | Incomplete Coupling | Perform "Triple Coupling" at 50°C; switch resin to ChemMatrix. |
| Broad HPLC Peak | Hydrophobic Aggregation | Use C4 column; Add Isopropanol to Mobile Phase B; Run column at 60°C. |
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2] Chemical Reviews, 109(6), 2455-2504. Link
-
Tickler, A. K., & Wade, J. D. (2007).[3] "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides." Protein & Peptide Letters, 14(6), 548-552. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. Link
-
PubChem Compound Summary. "(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid (Related Structure)." National Center for Biotechnology Information. Link
-
Beilstein Journals. "Automated solid-phase peptide synthesis to obtain therapeutic peptides." Beilstein Journal of Organic Chemistry. Link
Sources
Application Notes and Protocols for the Scale-Up Manufacturing of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid
Introduction: The Significance of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid
(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid is a non-proteinogenic α-amino acid of significant interest in pharmaceutical research and development. Its unique structural features, characterized by a chiral center and a dichlorinated phenyl ring, make it a valuable building block for the synthesis of complex molecular entities with potential therapeutic applications. The stereochemistry at the α-carbon is crucial for its biological activity, necessitating a manufacturing process that can deliver the (R)-enantiomer with high purity and enantiomeric excess.
This guide provides a comprehensive overview of the procedures and protocols for the scale-up manufacturing of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid, addressing both laboratory-scale synthesis and industrial production considerations. We will explore two robust manufacturing strategies: asymmetric synthesis via catalytic hydrogenation and classical chiral resolution through diastereomeric salt formation. Furthermore, this document emphasizes the integration of Process Analytical Technology (PAT) for real-time process monitoring and control, all within the framework of Good Manufacturing Practice (GMP) for active pharmaceutical ingredients (APIs).
Strategic Approaches to Enantiomerically Pure Synthesis
The manufacturing of a single enantiomer of a chiral compound like (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid can be approached in two primary ways: by building the molecule with the desired stereochemistry from the outset (asymmetric synthesis) or by creating a racemic mixture and then separating the desired enantiomer (chiral resolution).[1] Both strategies have their merits and are widely employed in the pharmaceutical industry. The choice between them often depends on factors such as cost of goods, process robustness, and available technology.[2]
Part 1: Asymmetric Synthesis via Catalytic Hydrogenation
Asymmetric hydrogenation is a powerful and atom-economical method for establishing a chiral center with high enantioselectivity.[3] This approach involves the reduction of a prochiral precursor, such as an α,β-unsaturated amino acid derivative, using a chiral catalyst.
Diagram: Asymmetric Hydrogenation Workflow
Caption: Workflow for the asymmetric synthesis of the target compound.
Protocol 1: Laboratory-Scale Asymmetric Synthesis
1.1. Synthesis of Ethyl 2-amino-4-(3,4-dichlorophenyl)but-2-enoate (Precursor)
-
To a solution of 3,4-dichlorobenzaldehyde (1.0 eq) and ethyl 2-aminoacetate hydrochloride (1.1 eq) in ethanol, add a catalytic amount of a suitable base (e.g., piperidine or sodium acetate).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired precursor.
1.2. Asymmetric Hydrogenation
-
In a high-pressure reactor, dissolve the precursor (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Add a chiral ruthenium or rhodium-based catalyst (e.g., a Ru-BINAP complex) at a low loading (0.01-0.1 mol%).
-
Purge the reactor with hydrogen gas and pressurize to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete, as monitored by HPLC.
1.3. Hydrolysis and Isolation
-
After the reaction, carefully vent the hydrogen gas and concentrate the reaction mixture.
-
Dissolve the crude ester in an aqueous base (e.g., 1M NaOH) and stir at room temperature to hydrolyze the ester.
-
Monitor the hydrolysis by TLC or HPLC.
-
Once complete, wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove the catalyst.
-
Acidify the aqueous layer to a pH of approximately 6-7 with a suitable acid (e.g., 1M HCl) to precipitate the amino acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid.
Part 2: Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a robust and scalable method for separating enantiomers.[2] This technique relies on the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]
Diagram: Diastereomeric Salt Resolution Workflow
Sources
Application Note & Protocols: Strategic Incorporation of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid into Peptidomimetic Scaffolds
Abstract: The strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptidomimetic drug discovery, offering a powerful tool to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the incorporation of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid, a unique building block, into peptide sequences. The presence of the dichlorinated phenyl ring introduces significant steric bulk and lipophilicity, which can enforce specific backbone conformations, enhance binding affinity through potential halogen bonding interactions, and increase resistance to proteolytic degradation.[4][5] This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and optimization of peptide-based therapeutics.
Rationale and Strategic Advantage
Peptidomimetics are designed to mimic the function of natural peptides while possessing improved drug-like properties.[6][7] The introduction of ncAAs is a primary strategy to achieve this.[8][9] (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid offers several distinct advantages:
-
Conformational Constraint: The bulky dichlorophenylpropyl side chain restricts the rotational freedom of the peptide backbone, which can lock the peptidomimetic into a bioactive conformation, thereby increasing receptor affinity and selectivity.[10]
-
Increased Proteolytic Stability: The unnatural side chain is not recognized by common proteases, preventing enzymatic cleavage at or near the modification site and extending the in vivo half-life of the therapeutic candidate.[4][11]
-
Modulated Lipophilicity: The halogenated aromatic ring significantly increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes. This property must be carefully balanced to maintain adequate aqueous solubility.
-
Potential for Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming specific, non-covalent interactions with electron-rich atoms (e.g., oxygen, nitrogen) in a target receptor. This can provide an additional energetic contribution to binding affinity.
Physicochemical Properties of the Building Block
A thorough understanding of the building block's properties is essential for successful synthesis. The (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid core structure presents a chiral center and a bulky, hydrophobic side chain.
| Property | Value (Estimated) | Source/Note |
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | |
| Molecular Weight | 248.10 g/mol | [12] |
| Appearance | White to off-white solid | |
| Chirality | (R)-configuration at α-carbon | Critical for biological activity. |
| Solubility | Poor in water; Soluble in DMF, NMP, DMSO | Typical for protected amino acids. |
| Side Chain Reactivity | Inert under standard peptide synthesis conditions | The dichlorophenyl group is stable. |
Pre-Synthesis Considerations: Protecting Group Strategy
A robust and orthogonal protecting group strategy is fundamental to successful peptide synthesis.[13] For incorporating (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid, the primary consideration is the protection of the α-amino group.
-
Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the preferred choice for solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions (typically with piperidine) that are orthogonal to the acid-labile side-chain protecting groups of other amino acids and the cleavage from most resins.[14][15] The tert-butoxycarbonyl (Boc) group, which requires strong acid (e.g., TFA) for removal, is also a viable option, particularly in Boc-based SPPS or solution-phase synthesis.[14][15]
-
Side Chain Protection: The 3,4-dichlorophenyl side chain is chemically inert under the conditions of both Fmoc- and Boc-based peptide synthesis and does not require a protecting group. This simplifies the synthetic workflow.[16]
Therefore, the commercially available building block should ideally be Fmoc-(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid .
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
SPPS is the most common and efficient method for assembling peptides in a laboratory setting.[17] The following protocol outlines the incorporation of our target ncAA using the standard Fmoc/tBu strategy.
Experimental Workflow Diagram
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Methodology
This protocol assumes the synthesis is performed on a 0.1 mmol scale using a standard low-loading Wang or Rink Amide resin.
-
Resin Swelling: Place the resin in a reaction vessel and swell in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10-15 minutes. This removes the Fmoc group from the N-terminus of the growing peptide chain, liberating a free amine.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (or chloranil test) should confirm the presence of the free primary amine.
-
Activation and Coupling of the ncAA:
-
In a separate vial, pre-activate the Fmoc-(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid (0.4 mmol, 4 eq.) with a suitable coupling reagent and base in DMF.
-
Rationale for Choice of Coupling Reagent: Due to the steric bulk of the dichlorophenylpropyl side chain, a highly efficient coupling reagent is recommended to avoid incomplete acylation.[18][19] Standard carbodiimide reagents like DIC may be sluggish. Uronium/aminium-based reagents are preferred.
-
Add the activated amino acid solution to the resin. Agitate at room temperature.
-
-
Monitoring the Coupling: After 2 hours, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), allow the reaction to proceed for another 1-2 hours or consider a double coupling.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3 times).
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the sequence.
Table of Recommended Coupling Conditions
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Base | Solvent | Typical Time | Notes |
| HATU | 1 : 0.95 : 2 | DIPEA or 2,4,6-Collidine | DMF | 1-3 hours | Highly efficient, low racemization. Recommended for sterically hindered couplings.[19] |
| HBTU | 1 : 0.95 : 2 | DIPEA | DMF | 2-4 hours | A robust and cost-effective choice, slightly less reactive than HATU.[18] |
| DIC / OxymaPure® | 1 : 1 : 1 | (None required) | DMF | 4-8 hours | Carbodiimide-based method. Slower, but can be effective. Oxyma is a superior additive to HOBt. |
Protocol 2: Solution-Phase Peptide Synthesis (SolPS)
Solution-phase synthesis is often used for large-scale production or for segments that are difficult to synthesize on a solid support.[20][21] Here we describe a representative dipeptide coupling.
Experimental Workflow Diagram
Caption: Workflow for a solution-phase dipeptide synthesis.
Step-by-Step Methodology
This protocol describes the coupling of Boc-Ala-OH to the methyl ester of our ncAA.
-
Preparation of Reactants:
-
Dissolve H-(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid methyl ester hydrochloride (1.0 eq) and Boc-Ala-OH (1.1 eq) in DCM or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Add N,N'-diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and for the coupling reaction.
-
Slowly add the coupling reagent. A good choice for solution-phase is propylphosphonic anhydride (T3P®), which produces water-soluble byproducts, simplifying purification.[20] Alternatively, EDC/HOBt can be used.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Monitoring the Reaction: Monitor the consumption of starting materials by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Once the reaction is complete, dilute the mixture with the organic solvent.
-
Wash the organic layer sequentially with 1M HCl (or 5% citric acid), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude dipeptide can be purified by flash column chromatography on silica gel or by crystallization.
Downstream Processing: Cleavage and Purification
-
Cleavage from Resin (SPPS): After the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.
-
Reagent: A standard cleavage cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Procedure: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. Filter to separate the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: The purity and identity of the final peptidomimetic are confirmed by analytical HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the correct molecular weight.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of ncAA | Steric hindrance from the bulky side chain; Poor resin swelling; Low reactivity of coupling reagent. | Use a more potent coupling reagent (HATU).[19] Increase coupling time or perform a double coupling. Ensure adequate resin swelling before synthesis. |
| Aggregation during Synthesis | Interchain hydrogen bonding, especially in hydrophobic sequences. | Use a lower loading resin (≤ 0.4 mmol/g). Incorporate pseudo-proline dipeptides if sequence allows. Perform coupling at a slightly elevated temperature (35-40 °C). |
| Low Yield after Cleavage | Incomplete final deprotection; Premature cleavage from a hyper-acid sensitive linker. | Ensure cleavage cocktail contains appropriate scavengers. Use a linker appropriate for the desired C-terminus and synthetic strategy. |
References
-
Vivarès, D., & Laconde, G. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International journal of molecular sciences, 24(12), 10033. [Link]
-
Zhang, Y., & Li, H. (2014). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLoS ONE, 9(8), e105599. [Link]
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203. [Link]
-
Lyu, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiology Spectrum, 10(6), e02158-22. [Link]
-
Mayer, J. P., & Zhang, J. (2007). Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. Journal of the American Chemical Society, 129(25), 7910–7923. [Link]
- Not applicable.
-
Jasion, M., & Olma, A. (2017). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Methods in molecular biology, 1563, 1–20. [Link]
- Not applicable.
-
AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides. [Link]
- Not applicable.
- Not applicable.
-
Vivarès, D., & Laconde, G. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. [Link]
-
Wikipedia. (n.d.). Peptidomimetic. Wikipedia. [Link]
-
Mattellone, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7153. [Link]
-
CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). CEM Corporation. [Link]
- Not applicable.
- Not applicable.
- Not applicable.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
- Not applicable.
-
LibreTexts Chemistry. (2025). 12.5: Peptide Synthesis- Solution-Phase. LibreTexts. [Link]
-
Frączak, O., et al. (2018). Solution Phase Peptide Synthesis: The Case of Biphalin. Methods in molecular biology, 1845, 1–12. [Link]
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
-
National Center for Biotechnology Information. (n.d.). (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride. PubChem. [Link]
-
Franklin, S. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(1). [Link]
- Not applicable.
- Not applicable.
-
Al-Obeidi, F., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 329–334. [Link]
- Not applicable.
- Not applicable.
-
National Center for Biotechnology Information. (n.d.). (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. PubChem. [Link]
-
Lenci, E., & Trabocchi, A. (2020). Peptidomimetics in Drug Discovery. Frontiers in Chemistry, 8, 49. [Link]
- Not applicable.
- Not applicable.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. rroij.com [rroij.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpcscientific.com [cpcscientific.com]
- 6. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.cn]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid | C10H11Cl2NO2 | CID 72208946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. peptide.com [peptide.com]
- 17. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
- 18. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 19. peptide.com [peptide.com]
- 20. cris.unibo.it [cris.unibo.it]
- 21. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
Application Note: Strategies for the Crystallization of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to the crystallization of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid, a chiral amino acid derivative of interest in pharmaceutical development. The crystallization process is a critical step in active pharmaceutical ingredient (API) manufacturing, profoundly influencing purity, stability, and bioavailability.[][2][3] This guide outlines the fundamental principles, strategic considerations, and detailed protocols for developing a robust and reproducible crystallization process for this specific molecule. We will explore cooling, anti-solvent, and pH-shift crystallization techniques, providing the scientific rationale behind key process parameters to empower researchers to achieve desired crystal attributes.
Introduction: The Criticality of Crystalline Form
In pharmaceutical manufacturing, the solid-state form of an API is a critical quality attribute. Crystallization is the primary unit operation used to isolate and purify APIs, transforming them from a solution into a highly ordered solid state.[2][4][5] The resulting crystal lattice structure dictates crucial physicochemical properties, including:
-
Stability: Crystalline APIs are generally more chemically and physically stable than their amorphous counterparts, resisting degradation from moisture and heat.[]
-
Purity: The crystallization process is inherently a purification step, selectively incorporating the target molecule into the growing crystal lattice while leaving impurities behind in the solution.
-
Bioavailability: Properties like solubility and dissolution rate, which are influenced by the crystal form (polymorphism), directly impact how the drug is absorbed in the body.[2]
-
Manufacturability: Crystal properties such as size, shape (morphology), and flowability affect downstream processing steps like filtration, drying, and tablet formulation.[6]
(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid is a chiral molecule, meaning the selective crystallization of the desired (R)-enantiomer is paramount. Chiral molecules can crystallize in different ways: as a conglomerate (a mechanical mixture of pure enantiomer crystals) or as a racemic compound (where both enantiomers are present in a 1:1 ratio within the same crystal lattice).[7] Understanding this behavior is essential for developing an effective enantioselective crystallization strategy.
Physicochemical Profile of the Target Molecule
A successful crystallization process begins with a thorough understanding of the molecule's properties. While specific experimental data for this exact compound is not widely published, we can infer its characteristics based on its structure.
-
Structure: As an α-amino acid, the molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[8] This makes it amphoteric and allows it to exist as a zwitterion near its isoelectric point.[8][9]
-
Solubility: The presence of the polar amino and carboxyl groups suggests solubility in polar solvents, particularly water. However, the bulky and hydrophobic 3,4-dichlorophenyl group will significantly decrease aqueous solubility compared to simpler amino acids like alanine. Solubility is expected to be highly pH-dependent, increasing in acidic (protonated amine) and basic (deprotonated carboxyl) conditions.[9][10] Solubility in organic solvents will be varied, with some solubility expected in polar organic solvents like alcohols.
| Property | Inferred Characteristic & Rationale |
| Chemical Structure | α-Amino acid with a dichlorophenyl side chain. |
| Chirality | Contains one stereocenter at the α-carbon. The target is the (R)-enantiomer. |
| Polarity | Amphiphilic. Possesses polar (amino, carboxyl) and nonpolar (dichlorophenyl) regions. |
| Hydrogen Bonding | Strong potential for hydrogen bonding as both a donor (-NH₂, -COOH) and acceptor (C=O). This will dominate crystal packing.[11] |
| Expected Solubility | pH-dependent. Low solubility in water at its isoelectric point. Increased solubility in acidic and basic solutions. Soluble in polar protic solvents (e.g., methanol, ethanol). Low solubility in nonpolar solvents (e.g., hexane, toluene).[10] |
Crystallization Workflow and Method Selection
The general workflow for developing a crystallization process involves solvent screening, solubility determination, and the selection and optimization of a crystallization method. The choice of method depends primarily on the solute's solubility profile and the desired outcome.
Caption: Decision tree for selecting a primary crystallization method.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Cooling Crystallization
Principle: This technique is ideal for compounds that exhibit a significant increase in solubility with temperature. [2]A saturated solution is prepared at a high temperature and then cooled in a controlled manner, causing the solubility to decrease and leading to supersaturation and subsequent crystal formation.
Materials and Equipment:
-
(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid (crude)
-
Solvent: e.g., Methanol, Ethanol, or an aqueous-organic mixture
-
Jacketed reaction vessel with overhead stirrer and temperature probe
-
Heating/cooling circulator
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Drying oven (vacuum or convection)
Procedure:
-
Solvent Selection: Perform small-scale trials to identify a solvent where the compound has high solubility at elevated temperatures (e.g., 50-60°C) and low solubility at low temperatures (e.g., 0-5°C). An ethanol/water mixture is a common starting point for amino acids. [10]2. Dissolution: Charge the reaction vessel with the chosen solvent. Heat to the target dissolution temperature (e.g., 55°C). Add the crude API portion-wise with stirring until a clear, saturated (or slightly undersaturated) solution is obtained.
-
Controlled Cooling: Set the circulator to cool the vessel at a controlled rate. A slow cooling rate (e.g., 5-10°C/hour) is generally preferred to promote the growth of larger, more uniform crystals over rapid nucleation of fine particles.
-
Seeding (Optional but Recommended): Once the solution has cooled into the metastable zone (a region of slight supersaturation where spontaneous nucleation is slow), add a small quantity of pure (R)-isomer seed crystals. This provides a template for growth, ensures the correct enantiomeric form crystallizes, and can help control polymorphism.
-
Aging: Once the final temperature (e.g., 5°C) is reached, hold the slurry with stirring for a period (e.g., 2-4 hours) to allow crystallization to complete and maximize yield.
-
Isolation & Washing: Filter the crystal slurry under vacuum. Wash the filter cake with a small amount of cold crystallization solvent to remove residual impurities from the mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
| Parameter to Optimize | Rationale and Impact |
| Solvent System | Affects solubility curve, yield, and impurity rejection. |
| Concentration | Determines the starting point of supersaturation and influences yield. |
| Cooling Rate | Fast cooling leads to many small crystals (high nucleation); slow cooling promotes growth of larger crystals. |
| Seeding Temperature/Load | Controls onset of nucleation, final particle size, and ensures desired polymorphic/enantiomeric form. |
| Agitation Speed | Affects heat/mass transfer and can influence crystal size through secondary nucleation and attrition. |
Protocol 2: Anti-Solvent Crystallization
Principle: This method is used when the compound's solubility is not strongly dependent on temperature. It involves adding a solvent in which the API is poorly soluble (the anti-solvent) to a solution of the API in a good solvent. [2]This reduces the overall solubility of the mixture, inducing crystallization.
Materials and Equipment:
-
Same as Protocol 1, plus a programmable syringe pump for anti-solvent addition.
-
Solvent: A "good" solvent (e.g., Dimethyl sulfoxide - DMSO, Methanol).
-
Anti-solvent: A miscible solvent in which the API is insoluble (e.g., Water, Toluene, Heptane).
Procedure:
-
System Selection: Identify a solvent/anti-solvent pair. The two must be miscible. For this molecule, a Methanol (solvent)/Water (anti-solvent) system is a logical starting point.
-
Dissolution: Dissolve the crude API in the minimum amount of the good solvent at a constant temperature (e.g., 25°C) to form a clear solution.
-
Anti-Solvent Addition: Add the anti-solvent at a slow, controlled rate using a syringe pump. A slow addition rate is critical for maintaining a low level of supersaturation, which favors crystal growth over nucleation.
-
Seeding: As with cooling crystallization, seeding shortly after the onset of turbidity (cloud point) is highly recommended to control the crystal form.
-
Aging, Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1. The wash solvent should be a mixture of the solvent and anti-solvent, or the pure anti-solvent.
| Parameter to Optimize | Rationale and Impact |
| Solvent/Anti-Solvent Ratio | Determines the final yield and supersaturation profile. |
| Addition Rate | A key parameter for controlling supersaturation. Fast addition can lead to "oiling out" or amorphous precipitation. |
| Temperature | Affects the solubility in the mixed-solvent system and the width of the metastable zone. |
| Seeding Point | Critical for controlling polymorphism and particle size. |
Protocol 3: pH-Shift (Reactive) Crystallization
Principle: This method leverages the zwitterionic nature of the amino acid. The API is dissolved at a high or low pH where it is highly soluble (as a salt), and then the pH is adjusted towards the isoelectric point (pI), where the neutral, zwitterionic form has minimum solubility, causing it to crystallize.
Materials and Equipment:
-
Same as Protocol 1, plus a pH meter and reagents for pH adjustment.
-
Aqueous Acid: e.g., 1M Hydrochloric Acid (HCl)
-
Aqueous Base: e.g., 1M Sodium Hydroxide (NaOH)
Procedure:
-
Dissolution: Dissolve the crude API in an aqueous base (e.g., dilute NaOH) to deprotonate the carboxylic acid, forming the highly soluble sodium salt. Alternatively, dissolve in an aqueous acid (e.g., dilute HCl) to protonate the amino group.
-
pH Adjustment: Slowly add the corresponding acid or base dropwise with vigorous stirring to bring the pH of the solution towards the molecule's pI. Monitor the pH continuously.
-
Crystallization: As the pH approaches the pI, the solution will become turbid as the neutral molecule crystallizes out. The rate of pH adjustment directly controls the rate of supersaturation.
-
Aging, Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1. The wash solvent should be water at or near the pI to minimize redissolving the product.
| Parameter to Optimize | Rationale and Impact |
| Starting/Final pH | Defines the solubility window and drives the crystallization. The final pH should target the point of minimum solubility to maximize yield. |
| Rate of pH Adjustment | Controls the rate of supersaturation generation. A slow rate is crucial to avoid amorphous precipitation. |
| Temperature | Influences the solubility of both the salt and zwitterionic forms. |
| Concentration | Affects yield and potential for impurity inclusion. |
Characterization of the Crystalline Product
Validation of the crystallization process requires thorough analysis of the final product.
| Technique | Purpose |
| X-Ray Powder Diffraction (XRPD) | Confirms the crystalline nature of the material and identifies the specific polymorphic form. The presence of sharp peaks indicates crystallinity, while a broad halo suggests amorphous content. |
| Differential Scanning Calorimetry (DSC) | Determines the melting point and purity of the compound. It can also be used to identify polymorphs and solvates by their distinct thermal events. |
| High-Performance Liquid Chromatography (HPLC) | Assesses chemical purity by separating the API from any process impurities. |
| Chiral HPLC | Crucially determines the enantiomeric purity (or enantiomeric excess, e.e.) to confirm the success of the enantioselective crystallization. |
| Optical Microscopy | Provides visual information on crystal size, shape (morphology), and uniformity. |
| Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature to quantify residual solvent or water content. |
Conclusion
The development of a successful crystallization process for (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid requires a systematic approach grounded in the physicochemical properties of the molecule. By carefully selecting a method—be it cooling, anti-solvent, or pH-shift crystallization—and meticulously optimizing key process parameters such as cooling/addition rate, temperature, and seeding strategy, researchers can gain precise control over the final crystal attributes. []This control is essential for ensuring the production of a pure, stable, and effective active pharmaceutical ingredient. The protocols provided herein serve as a comprehensive starting point for this development process.
References
-
Syrris. Pharmaceutical Crystallization in drug development. [Link]
-
Poornachary, S. K., Chow, P. S., & Tan, R. B. H. 311c Effect of Molecular Speciation of Impurities on Amino Acid Crystallization. [Link]
-
Minkov, V. S., et al. Structure–property relationship in the crystals of chiral amino acids and their racemic counterparts. Acta Cryst. (2008). A64, C34-35. [Link]
-
Thesis. Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. (2021). [Link]
-
PharmaFeatures. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025). [Link]
-
Azoubel, S., et al. Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega. [Link]
-
Azoubel, S., et al. Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega. [Link]
-
Weatherall, T., et al. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH. [Link]
-
APC. Optimization of an Enantioselective Crystallization. (2021). [Link]
-
LACCEI.org. Development of Crystallization Processes for Pharmaceutical Applications. [Link]
-
Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. (1970). [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Chemistry LibreTexts. 26.2: Structures of Amino Acids. (2024). [Link]
Sources
- 2. syrris.com [syrris.com]
- 3. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures [pharmafeatures.com]
- 4. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. laccei.org [laccei.org]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid
Welcome to the technical support guide for the purification of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this non-canonical amino acid. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My initial workup yielded a sticky, amorphous solid with broad NMR peaks. What are the likely impurities and how can I resolve this?
A1: This is a common issue when crude products contain a mixture of the desired amino acid, unreacted starting materials, and inorganic salts from pH adjustments. The stickiness often arises from residual solvents or hygroscopic salt impurities, while peak broadening in NMR suggests the presence of multiple components or paramagnetic species.
Analysis of the Problem: The most probable synthetic route for this alpha-amino acid is a variation of the Strecker synthesis, which involves reacting 3,4-dichlorophenylacetaldehyde with a cyanide source and ammonia, followed by hydrolysis.[1][2][3]
-
Likely Impurities:
-
Incomplete Hydrolysis Product: The intermediate α-aminonitrile may persist if the hydrolysis step is not driven to completion.[4]
-
Unreacted Aldehyde: Residual 3,4-dichlorophenylacetaldehyde.
-
Inorganic Salts: Significant quantities of salts like NaCl, (NH₄)₂SO₄, or others are generated during pH adjustments in the workup. Amino acids can co-precipitate with these salts.
-
The (S)-enantiomer: Unless an asymmetric synthesis is performed, the classical Strecker reaction produces a racemic mixture.[3]
-
Troubleshooting Protocol: Ion-Exchange Chromatography (IEX) for Salt and Non-ionic Impurity Removal
Ion-exchange chromatography is highly effective for separating zwitterionic amino acids from neutral organic molecules and inorganic salts.[5]
-
Resin Selection: Use a strongly acidic cation-exchange resin (e.g., Amberlite® IR120, H⁺ form).[6]
-
Column Preparation: Prepare a column with the resin and equilibrate it by washing with deionized water until the eluate is neutral.
-
Loading: Dissolve the crude product in a minimal amount of deionized water (if necessary, adjust pH slightly towards acidic to aid dissolution, but avoid strong acid). Apply this solution to the top of the resin bed.
-
Washing: Elute the column with deionized water. Unreacted aldehyde and other neutral impurities will pass through while the protonated amino acid binds to the resin.
-
Elution of Product: Elute the desired amino acid from the resin using an aqueous ammonia solution (e.g., 2-4 M NH₄OH). The ammonia deprotonates the resin's sulfonic acid groups and displaces the amino acid.[5]
-
Recovery: Collect the fractions containing the amino acid (monitor by TLC). Combine the positive fractions and remove the ammonia and water under reduced pressure (lyophilization or rotary evaporation) to yield the purified, salt-free amino acid.
This procedure should yield a clean, crystalline solid with sharp, well-defined NMR peaks.
Q2: My chiral HPLC analysis shows two peaks of significant area. How do I confirm the second peak is the (S)-enantiomer and how can I remove it?
A2: The presence of a second peak in a chiral HPLC analysis strongly indicates contamination with the undesired (S)-enantiomer, especially if the synthesis was not perfectly stereocontrolled.
Analysis of the Problem: Enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules, making them inseparable by standard chromatography or recrystallization of the racemate.[7] Separation requires a chiral environment.
Confirmation and Removal Strategy:
-
Confirmation: The most straightforward way to confirm the identity of the second peak is to obtain a racemic standard of 2-Amino-4-(3,4-dichloro-phenyl)-butyric acid. Injecting the racemic standard should produce two peaks with retention times that match the two peaks in your sample.
-
Removal via Diastereomeric Salt Crystallization: This classical resolution technique is scalable and cost-effective. It involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
Protocol: Diastereomeric Salt Resolution
-
Select a Resolving Agent: For an acidic amino acid, a chiral base is typically used. However, since the target is a zwitterion, a chiral acid like (R)-(-)-Mandelic acid or (+)-Tartaric acid can also be used to form salts with the amino group under appropriate conditions.
-
Salt Formation:
-
Dissolve the crude racemic amino acid in a suitable solvent (e.g., a mixture of ethanol and water).
-
Add approximately 0.5 equivalents of the chiral resolving agent. Using a sub-stoichiometric amount helps to preferentially crystallize the less soluble diastereomeric salt.
-
Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
-
Isolation of Diastereomer:
-
Collect the crystals of the less soluble diastereomeric salt by filtration.
-
Wash the crystals with a small amount of cold solvent. The mother liquor will be enriched in the more soluble diastereomer.
-
-
Liberation of the Enantiopure Amino Acid:
-
Dissolve the isolated diastereomeric salt in water.
-
Adjust the pH to the isoelectric point (pI) of the amino acid (typically around pH 5-6 for neutral amino acids). This will neutralize the charge on the amino acid, causing it to precipitate, while the resolving agent remains in solution.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the enantiomerically enriched (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid.
-
-
Validation: Check the enantiomeric excess (e.e.) of the product using the chiral HPLC method. Repeat the crystallization if necessary to achieve the desired purity.
Frequently Asked Questions (FAQs)
What is the most reliable method for assessing the enantiomeric purity of my compound?
Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the enantiomeric purity or enantiomeric excess (e.e.) of chiral compounds.[8] It offers high resolution, sensitivity, and accuracy. Direct analysis on a Chiral Stationary Phase (CSP) is preferred as it avoids potential side reactions or kinetic resolution associated with derivatization.[9]
-
Recommended CSPs: For underivatized aromatic amino acids, macrocyclic glycopeptide phases like Teicoplanin (e.g., Astec CHIROBIOTIC® T) are highly effective.[7][9] Pirkle-type and ligand-exchange columns can also be successful.[10]
-
Alternative Method: If a suitable CSP is unavailable, pre-column derivatization with a chiral reagent (e.g., Marfey's reagent) to form diastereomers allows for separation on a standard achiral C18 column.[11] However, this adds steps and potential sources of error.
What are the best starting conditions for purifying my compound by recrystallization?
For aromatic alpha-amino acids, which are zwitterionic, solubility is lowest near their isoelectric point (pI) and increases in acidic or basic solutions. This property is key to effective recrystallization.
-
Solvent System: A mixture of water and a water-miscible organic solvent is a good starting point. Common choices include Ethanol/Water, Methanol/Water, or Acetone/Water.[12] The organic solvent reduces the overall polarity, decreasing the amino acid's solubility, especially upon cooling.
-
Procedure:
-
Dissolve the crude amino acid in a minimum amount of hot water. If it is difficult to dissolve, adjust the pH slightly away from the pI with a volatile acid (e.g., acetic acid) or base (e.g., ammonium hydroxide).
-
Once dissolved, filter the hot solution to remove any insoluble impurities.
-
If you adjusted the pH, carefully bring it back to the estimated pI (around 5-6) to initiate precipitation.
-
Slowly add the organic solvent (e.g., ethanol) to the hot aqueous solution until it becomes slightly cloudy (the saturation point).
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a cold solvent mixture, and dry.
-
Can I use standard silica gel chromatography for purification?
Standard silica gel chromatography is generally not recommended for purifying free amino acids.
-
Causality: Amino acids are highly polar and zwitterionic. They interact very strongly with the acidic silanol groups on the silica surface, leading to very poor mobility, significant peak tailing, and often irreversible adsorption. You will likely have very low or zero recovery of your product from the column.
Data Summary and Protocols
Table 1: Potential Impurities and Recommended Purification Strategies
| Impurity | Likely Source | Recommended Removal Method |
| (S)-Enantiomer | Racemic or non-selective synthesis[3] | Diastereomeric salt crystallization; Preparative Chiral HPLC. |
| α-Aminonitrile | Incomplete hydrolysis in Strecker synthesis[1][4] | Drive hydrolysis to completion (re-subject to acid/base hydrolysis); IEX. |
| 3,4-Dichlorophenylacetaldehyde | Strecker synthesis starting material[2] | Ion-Exchange Chromatography (IEX); Aqueous wash during workup. |
| Chiral Auxiliary | Asymmetric synthesis (e.g., using chiral amines)[6] | Chromatography (IEX or Reverse-Phase); Acid/base extraction. |
| Inorganic Salts (e.g., NaCl) | Neutralization/pH adjustment during workup | Ion-Exchange Chromatography (IEX); Recrystallization; Dialysis.[5] |
| Condensation Byproducts | Side reactions during synthesis[13] | Recrystallization; Reverse-Phase Chromatography (for protected intermediates). |
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a starting point for analyzing the enantiomeric purity of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid. Optimization may be required.
-
Instrumentation:
-
HPLC system with UV detector (detection at ~220 nm or ~275 nm due to the dichlorophenyl group).
-
-
Chiral Column:
-
Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.[9]
-
-
Mobile Phase:
-
A simple, LC-MS compatible mobile phase is often effective: Water/Methanol/Formic Acid (e.g., 80:20:0.1, v/v/v).[9] The ratio of methanol can be adjusted to optimize resolution and retention time.
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in the mobile phase or a compatible solvent (e.g., water/methanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram. The enantiomeric excess (e.e.) is calculated from the peak areas of the R- and S-enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
Visualization: Purification Strategy Workflow
The following diagram outlines a logical workflow for assessing the purity of a crude sample and selecting the appropriate purification method.
Caption: Decision workflow for purifying crude (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid.
References
-
Kouznetsov, V. V., & Galvis, C. E. P. (2018). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron, 74(7), 773–810. Available at: [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Mitsubishi Chemical Corporation. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
- Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 239-281). Pergamon.
- EP3672935A1 - Process for purifying long chain amino acids. (2020). Google Patents.
- Calvo, R. (2025, September 22).
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]
- Al-Mousawi, S. M., et al. (2025, June 3). Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine.
-
Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27 : Strecker Synthesis of amino acids. Department of Chemistry. Retrieved from [Link]
-
Wynendaele, E., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 15-29. Available at: [Link]
-
PubChem. (n.d.). (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Myers, A. G., et al. (2005). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Journal of the American Chemical Society, 127(41), 14263–14274. Available at: [Link]
-
Gray, D. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]
-
Sumitomo Chemical. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]
-
Liu, G., et al. (2023, September 15). Cu-catalyzed Asymmetric Alkylation for Chiral Unnatural α-Substituted α-Amino Acids of Phallotoxins. ChemRxiv. Available at: [Link]
-
Zhang, Z., et al. (2020). Synthesis of chiral α-amino acids via Pd(ii)-catalyzed enantioselective C–H arylation of α-aminoisobutyric acid. Chemical Science, 11(26), 6891–6896. Available at: [Link]
-
Davankov, V. A., et al. (2021). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 13(2), 76–84. Available at: [Link]
-
Rioz-Martínez, A., et al. (2019). Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions. ACS Catalysis, 9(2), 1199–1204. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Sources
- 1. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. diaion.com [diaion.com]
- 6. renyi.hu [renyi.hu]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scas.co.jp [scas.co.jp]
- 11. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 13. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Reactivity of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid
Welcome to the technical support center for (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and frequently asked questions regarding the use of this sterically hindered amino acid in chemical synthesis. Our goal is to provide you with the expertise and practical solutions needed to overcome low reactivity and achieve optimal results in your experiments.
I. Troubleshooting Guide: Addressing Low Coupling Efficiency
Low reactivity of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid is a common hurdle, primarily due to the steric hindrance imposed by the bulky 3,4-dichlorophenyl group. This section provides a systematic approach to diagnosing and resolving poor coupling yields.
Question 1: My coupling reaction with (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid is resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Low coupling efficiency with this amino acid is a multifaceted issue. The primary culprits are steric hindrance, suboptimal activation of the carboxylic acid, and potential aggregation of the peptide chain on the solid support.[1][2] A systematic approach to troubleshooting is crucial for success.
Initial Diagnostic Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Solutions:
1. Inadequate Carboxylic Acid Activation:
-
Problem: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often insufficient to overcome the steric barrier presented by the dichlorophenyl group.[3]
-
Solution: Employ more potent in-situ activating reagents.[1]
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective. They react with the carboxylic acid to form highly reactive O-acylisourea esters that can more readily undergo nucleophilic attack by the amine.[1][3]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyAOP (7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for hindered couplings.[1][3]
-
Extreme Cases - Acyl Fluorides: For exceptionally difficult couplings, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be a powerful strategy.[1]
-
2. Suboptimal Reaction Conditions:
-
Problem: Steric hindrance slows down the reaction kinetics, meaning standard coupling times may be insufficient.[1]
-
Solutions:
-
Increase Reaction Time: Extend the coupling reaction time from the standard 1-2 hours to several hours, or even overnight.[1]
-
Double Coupling: A highly effective and widely used technique is to perform a second coupling step.[1][4] After the initial coupling reaction, the resin is washed, and a fresh solution of the activated amino acid is added to drive the reaction to completion.[1]
-
Microwave-Assisted Peptide Synthesis (MA-SPPS): The use of microwave energy can significantly accelerate coupling reactions, especially for sterically hindered amino acids, by efficiently heating the reaction mixture.[1][5]
-
3. Poor Solvation and Peptide Aggregation:
-
Problem: The growing peptide chain can aggregate on the solid support, blocking reactive sites and preventing efficient coupling.[1] This is particularly problematic with hydrophobic residues.
-
Solutions:
-
Solvent Choice: The solvent plays a critical role in solvating the peptide-resin complex. N-methylpyrrolidone (NMP) generally possesses superior solvating properties compared to Dimethylformamide (DMF).[1] For challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]
-
Chaotropic Salts: The addition of chaotropic salts like Lithium Chloride (LiCl) to the coupling mixture can help disrupt secondary structures and break up aggregates.[1]
-
Experimental Protocol: Double Coupling using HATU
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF.
-
In a separate vessel, pre-activate the Fmoc-(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid (4 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[1]
-
-
Wash:
-
Wash the resin thoroughly with DMF to remove any unreacted reagents.
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid and reagents.[1]
-
-
Monitoring:
II. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and analytical characterization of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid.
Question 2: What are the recommended storage conditions for (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid and its derivatives (e.g., Boc-protected)?
Answer:
Proper storage is crucial to maintain the integrity of the compound. It is recommended to store (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid and its protected forms, such as the Boc-protected derivative, in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable.[6][7] The compound should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.
Question 3: What is the solubility profile of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid?
Answer:
Question 4: Are there any specific protecting group strategies that are recommended for this amino acid?
Answer:
Given the steric hindrance, the choice of protecting groups for both the α-amino and any other reactive functionalities is critical.
-
α-Amino Protection: The most common protecting groups for solid-phase peptide synthesis (SPPS) are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl).[8][9]
-
Fmoc/tBu Strategy: This is a widely used orthogonal protection scheme. The Fmoc group is base-labile (removed with piperidine), while side-chain protecting groups (like t-butyl) and the resin linkage are acid-labile (removed with TFA).[10]
-
Boc/Bn Strategy: In this strategy, the Boc group is acid-labile (removed with TFA), and side-chain protection is typically benzyl-based, which is removed with stronger acids like HF.[8]
-
-
Side Chain Protection: (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid itself does not have a reactive side chain requiring protection. However, when incorporating it into a larger peptide, the choice of protecting groups for other amino acids in the sequence can impact its reactivity due to effects on aggregation. For instance, using bulky side-chain protecting groups on adjacent residues can sometimes exacerbate steric hindrance.[11]
Question 5: How can I minimize the risk of racemization or epimerization during the coupling of this hindered amino acid?
Answer:
Epimerization is a significant risk during peptide synthesis, particularly with highly activated intermediates.[12]
-
Mechanism of Epimerization: The primary mechanism involves the formation of an oxazol-5(4H)-one intermediate from the activated amino acid.[12] This intermediate can readily tautomerize, leading to a loss of stereochemical integrity.
-
Mitigation Strategies:
-
Choice of Coupling Reagent: While potent activators are needed, some can increase the risk of racemization. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress the formation of the oxazolone intermediate.[12] Modern coupling reagents like HATU and HCTU have built-in moieties that help to reduce racemization.
-
Base Selection: Use of a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine is recommended over less hindered bases.
-
Temperature Control: While gentle heating can sometimes improve coupling efficiency, it can also increase the rate of epimerization.[1] Any use of heat should be carefully optimized and monitored.
-
Reaction Pathway Visualization:
Caption: Competing pathways of desired coupling versus epimerization.
III. Summary of Key Parameters
For ease of reference, the table below summarizes the key troubleshooting strategies discussed.
| Problem | Potential Cause | Recommended Solution | Key Reagents/Methods |
| Low Coupling Yield | Ineffective carboxylic acid activation | Switch to a more potent coupling reagent.[1] | HATU, HCTU, PyBOP, PyAOP[1][3] |
| Insufficient reaction time | Increase coupling time or perform a double coupling.[1] | Overnight reaction, Double coupling protocol[1][4] | |
| Peptide aggregation on solid support | Improve solvation and disrupt secondary structures.[1] | Use NMP instead of DMF; add chaotropic salts (e.g., LiCl).[1] | |
| Incomplete Reaction | Steric hindrance impeding reagent access | Utilize microwave-assisted synthesis to enhance reaction kinetics.[5] | MA-SPPS[5] |
| Racemization/Epimerization | Formation of oxazolone intermediate | Use coupling reagents with racemization-suppressing additives; careful base selection.[12] | HATU, HCTU; use of DIPEA or collidine.[12] |
By systematically addressing these potential issues, researchers can significantly improve the success rate of reactions involving the sterically hindered (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid.
IV. References
-
Amino Acid-Protecting Groups - SciSpace. [Link]
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC - NIH. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]
-
Efficient peptide coupling involving sterically hindered amino acids - PubMed. [Link]
-
Amino Acid-Protecting Groups. [Link]
-
Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. [Link]
-
(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride - PubChem - NIH. [Link]
-
Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid | C15H20ClNO4 | CID - PubChem. [Link]
-
Addressing Amino Acid Energetic Issues: Challenges and Solutions. [Link]
-
Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. [Link]
-
(PDF) (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - ResearchGate. [Link]
-
The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - MDPI. [Link]
-
Evaluation of the in vitro genetic toxicity of 4-(2, 4-dichlorophenoxy)butyric acid - PubMed. [Link]
-
Introduction to Peptide Synthesis - Master Organic Chemistry. [Link]
-
Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC - NIH. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Epimerisation in Peptide Synthesis - MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. chemscene.com [chemscene.com]
- 7. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]
- 8. scispace.com [scispace.com]
- 9. peptide.com [peptide.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 12. Epimerisation in Peptide Synthesis [mdpi.com]
Addressing hygroscopic nature of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid salts
Technical Support Center: Solid-State Chemistry & Process Optimization Topic: Handling & Stabilization of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid Salts Ticket ID: #TSC-882-HYG Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The hygroscopic nature of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid (also known as D-3,4-Dichlorohomophenylalanine) is a common challenge, particularly when isolated as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.[1] These counter-ions often lower the critical relative humidity (CRH) of the lattice, causing the material to deliquesce (turn into oil/gum) upon exposure to ambient air.
This guide provides immediate remediation for "oiled" batches and long-term process engineering strategies to isolate a stable, free-flowing solid.
Module 1: Immediate Troubleshooting (The "Help, it's a Goo" Phase)
Q1: My batch of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid HCl has turned into a sticky gum. Can I save it?
A: Yes, but you cannot simply "dry" it in a standard oven. Once deliquescence occurs, the crystal lattice has collapsed. You must reset the solid form.
Protocol: Solvent Reslurry & Azeotropic Drying
-
Dissolution: Dissolve the gum completely in a minimum amount of anhydrous Methanol (MeOH) .
-
Entrainment: Add 10 volumes of Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) . These solvents form azeotropes with water and lower the solubility of the amino acid salt.
-
Evaporation: Rotovap to dryness. Crucial: Do not stop when it looks like a foam. Chase it 3x with fresh DCM to pull off bound water.
-
Final Drying: Transfer immediately to a vacuum oven at 40°C over Phosphorus Pentoxide (P₂O₅) for 24 hours.
Q2: How do I weigh this compound without it gaining mass on the balance?
A: Hygroscopic salts can gain 2-5% weight in minutes.
-
The "Zero-Exposure" Technique:
-
Tare a volumetric flask with solvent (e.g., DMSO or Water/Acetonitrile) on the balance.
-
Add the approximate amount of solid directly into the solvent.
-
Reweigh. The difference is your exact mass.
-
Why this works: The solid is immediately solvated, stopping moisture uptake. You now have a stock solution of known concentration.
-
Module 2: Root Cause Analysis & Salt Selection
Q3: Why is the HCl salt so unstable, and what are the alternatives?
A: Hydrochloride salts of amino acids act as "moisture magnets" because the chloride ion has a high charge density and weak hydrogen bonding in the lattice, leaving the amine proton accessible to water vapor [1].
Strategic Fix: Counter-Ion Switching To permanently fix this, you should screen for a hydrophobic counter-ion or isolate the Zwitterion.
| Salt Form | Hygroscopicity Risk | Crystallinity | Recommendation |
| Hydrochloride (HCl) | High (Deliquescent) | Variable | Avoid for final isolation. |
| Trifluoroacetate (TFA) | High | Waxy/Amorphous | Common from HPLC, but unstable. |
| p-Toluenesulfonate (Tosylate) | Low | High (Crystalline) | Recommended. The aromatic ring adds hydrophobicity. |
| Zwitterion (Free Amino Acid) | Minimal | High | Best Option. Isolate at Isoelectric Point (pI). |
Q4: How do I isolate the Zwitterion (Internal Salt) to remove the counter-ion?
A: This is the most robust solution. Amino acids are least soluble at their isoelectric point (pI). For this compound, the pI is estimated around pH 5.5–6.0.
Protocol: Isoelectric Precipitation
-
Dissolve the hygroscopic HCl salt in water (10 mL/g).
-
Slowly add 2M NaOH or Ammonium Hydroxide while monitoring pH.
-
As pH approaches 5.5, the solution will become cloudy.
-
Stir at this pH for 1 hour to ripen the crystals.
-
Filter and wash with Isopropanol (IPA) (to remove residual water).
-
Dry.[1] The resulting solid is the free amino acid (Zwitterion), which is generally non-hygroscopic [2].
Module 3: Visual Workflows
Workflow A: Handling & Recovery of Hygroscopic Solids
Caption: Recovery workflow for deliquesced amino acid salts using azeotropic drying.
Workflow B: Salt Selection Strategy
Caption: Decision tree for stabilizing (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid.
Module 4: Characterization Standards (FAQ)
Q5: How do I classify the hygroscopicity of my new salt form?
A: You must follow the Ph. Eur. 5.11 or USP <1112> guidelines. Perform a Dynamic Vapor Sorption (DVS) cycle at 25°C.
| Classification | Mass Increase (at 80% RH) | Handling Requirement |
| Non-hygroscopic | < 0.2% | Standard storage. |
| Slightly hygroscopic | 0.2% – 2.0% | Standard bottles, tight caps. |
| Hygroscopic | 2.0% – 15.0% | Desiccants required. |
| Very Hygroscopic | > 15.0% | Glove box / Inert atmosphere only. |
| Deliquescent | Liquefies | REJECT FORM. |
Q6: Can I use anti-caking agents?
A: For research purposes, no—impurities affect biological assays. For formulation, yes. Colloidal silicon dioxide (Aerosil 200) at 0.5% w/w is standard for improving flow of hygroscopic powders [3].
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3] (2011).[4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
Boc Sciences. (n.d.). Hygroscopicity Testing and Salt Selection Services. Retrieved from
-
Smolecule Technical Support. (2026). Handling Hygroscopic Amino Acid Derivatives: Troubleshooting Common Issues. Retrieved from
-
United States Pharmacopeia (USP). General Chapter <1112> Application of Water Activity Determination to Nonsterile Pharmaceutical Products.
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. Handbook of Pharmaceutical Salts Properties, Selection, and Use - P. Heinrich Stahl - Google Books [books.google.com.sg]
- 3. scribd.com [scribd.com]
- 4. Stable formulations of 4-amino-3-substituted butyric acid derivatives - Patent CN-114450002-A - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing side reactions during (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid derivation
Technical Support Center: (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid
Welcome to the technical support hub for (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this unique non-canonical amino acid into their synthetic workflows. Given its specific stereochemistry and sterically demanding dichlorophenyl group, its derivatization requires careful consideration to mitigate common side reactions. This document provides in-depth, experience-driven answers to frequently encountered challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses the most common issues reported during the derivatization of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid, such as in peptide synthesis or small molecule elaboration.
Q1: My final product shows significant loss of optical purity. What causes this racemization and how can I prevent it?
A1: Root Cause Analysis & Mitigation Strategy
Racemization, the loss of stereochemical integrity at the α-carbon, is a primary concern during the activation of any chiral amino acid for amide bond formation.[1][2] The bulky 3,4-dichlorophenyl side chain does not inherently prevent this. The primary mechanism involves the formation of a planar, achiral oxazolone (or azlactone) intermediate.[3][4][5][6] This occurs when the carboxyl group is activated, making the α-proton acidic and susceptible to abstraction by a base. The resulting enolate can then be protonated from either face, leading to a racemic mixture.
Mitigation Strategies:
-
Choice of Coupling Reagents & Additives: This is the most critical factor.
-
Avoid: Using carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or DIC (N,N'-diisopropylcarbodiimide) alone is strongly discouraged as they are known to promote racemization.[5]
-
Highly Recommended: Always use carbodiimides in conjunction with racemization-suppressing additives.[4][5] These additives react with the activated O-acylisourea intermediate to form an active ester that is less prone to oxazolone formation.[1]
-
-
Base Selection and Stoichiometry: The type and amount of base used are crucial.[4][7]
-
Use Weaker, Sterically Hindered Bases: Opt for bases like N-methylmorpholine (NMM) or the bulkier 2,4,6-collidine over N,N-diisopropylethylamine (DIPEA).[4][7] While DIPEA is common, its strong basicity can accelerate α-proton abstraction.
-
Optimize Stoichiometry: Use the minimum amount of base required to neutralize salts and facilitate the reaction. Excess base significantly increases the risk of racemization.[1]
-
-
Control Reaction Temperature:
Q2: My coupling reaction yield is very low. How can I improve conversion when derivatizing this hindered amino acid?
A2: Diagnosing and Overcoming Incomplete Reactions
Low yields are often attributed to the steric hindrance presented by the bulky 3,4-dichlorophenyl side chain, which can impede the approach of the incoming nucleophile.[8] This issue is common with non-canonical or α,α-disubstituted amino acids.[9][10][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling yield.
Detailed Strategies:
-
Enhance Reagent Potency: For sterically demanding couplings, standard carbodiimide chemistry may be insufficient.[10][12]
-
Optimize Reaction Conditions:
-
Solvent Choice: Ensure all components are fully dissolved. N,N-Dimethylformamide (DMF) is a good starting point, but for difficult sequences, consider switching to N-methyl-2-pyrrolidone (NMP) or adding DMSO to improve solubility and disrupt aggregation.[3]
-
Extended Reaction Time: Allow the reaction to proceed for longer periods (e.g., 2-4 hours or even overnight) to accommodate the slower reaction rate.[8]
-
Double Coupling: After the initial coupling time, remove the reaction mixture and add a fresh batch of activated amino acid and coupling reagents to drive the reaction to completion.[12]
-
Q3: I'm using DCC or DIC and see a significant amount of white, insoluble precipitate that isn't my product. What is this byproduct?
A3: Identifying and Preventing N-Acylurea Formation
This common issue when using carbodiimide reagents (DCC/DIC) is the formation of an N-acylurea byproduct.[7][14][15] It arises from an irreversible intramolecular rearrangement of the desired O-acylisourea active intermediate.[7][15] This side reaction not only consumes your activated amino acid but also complicates purification, especially with DCC, as the resulting dicyclohexylurea (DCU) is notoriously difficult to remove.[15]
Mechanism and Prevention:
Caption: Interception of the O-acylisourea intermediate to prevent N-acylurea formation.
Solutions:
-
Use Additives: As with racemization, additives like HOBt or Oxyma are crucial.[14][15] They rapidly convert the O-acylisourea into an active ester, which is much less susceptible to the rearrangement, thereby favoring the desired reaction with the amine.
-
Switch to Water-Soluble Carbodiimide: If you must use a carbodiimide, consider EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .[7] The resulting N-acylurea byproduct is water-soluble and can be easily removed during an aqueous workup, simplifying purification significantly.[15]
-
Pre-activation: Allow the protected amino acid to react with the coupling reagent and additive for a few minutes before adding your amine nucleophile. This ensures the O-acylisourea is efficiently converted to the more stable active ester.[3]
Key Experimental Protocols
Protocol 1: General Procedure for Derivatization (Amide Bond Formation) with Minimized Side Reactions
This protocol is a robust starting point for coupling N-Boc-protected (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid to a primary or secondary amine.
Materials:
-
N-Boc-(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
DIC (1.1 eq)
-
Oxyma (1.2 eq)
-
Anhydrous DMF
-
DIPEA (if amine is a hydrochloride salt, 1.1 eq)
Procedure:
-
In a clean, dry, nitrogen-flushed flask, dissolve N-Boc-(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid (1.0 eq) and Oxyma (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIC (1.1 eq) to the solution and stir for 5 minutes (pre-activation).
-
In a separate flask, dissolve the amine nucleophile (1.1 eq) in a minimal amount of DMF. If it is a hydrochloride salt, add DIPEA (1.1 eq) and stir for 2 minutes.
-
Add the amine solution to the pre-activated acid solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl, and proceed with standard aqueous workup and purification (e.g., extraction with ethyl acetate, followed by column chromatography).
Comparative Data
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent Combination | Relative Cost | Racemization Risk | N-Acylurea Risk (if applicable) | Efficacy with Hindered Substrates | Key Considerations |
| DIC / Oxyma | Low | Low[5] | Low (with Oxyma)[7] | Moderate | Excellent baseline choice; cost-effective. |
| DIC / HOBt | Low | Low[3][4] | Low (with HOBt)[15] | Moderate | Effective, but HOBt has safety/shipping restrictions. |
| HATU / DIPEA | High | Low-Moderate | N/A | High[12] | Very powerful but expensive. DIPEA can still promote racemization in sensitive cases.[4] |
| PyBOP / DIPEA | High | Low-Moderate | N/A | High[13] | Another highly effective phosphonium salt reagent. |
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. (1998). PubMed. Retrieved from [Link]
-
The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. (2023). Organic Chemistry Portal. Retrieved from [Link]
-
Carboxylic Acid + DCC + NH3. (n.d.). ReactionWeb.io. Retrieved from [Link]
-
Efficient peptide coupling involving sterically hindered amino acids. (2007). PubMed. Retrieved from [Link]
-
Acid-Amine Coupling using DCC. (n.d.). Organic-Synthesis.com. Retrieved from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022). PubMed. Retrieved from [Link]
-
Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. thieme.de [thieme.de]
- 10. researchgate.net [researchgate.net]
- 11. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jpt.com [jpt.com]
- 14. reactionweb.io [reactionweb.io]
- 15. organic-synthesis.com [organic-synthesis.com]
Stability of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid under acidic conditions
Technical Support Guide: Stability of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid under Acidic Conditions
Executive Summary: Stability Profile
Compound Identity: (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid (Synonyms: (R)-3,4-Dichlorohomophenylalanine; (R)-Bis-chloro-Hph)
Status: STABLE under standard acidic workup and storage conditions. Caution: MODERATE RISK of racemization under harsh hydrolytic conditions (e.g., >6N HCl, >100°C, >12 hours).
As a Senior Application Scientist, I confirm that this
Scientific Foundation & Mechanisms
To troubleshoot effectively, you must distinguish between chemical decomposition and stereochemical erosion.
A. The Racemization Risk (The "Invisible" Degradation)
In acidic media, the carbonyl oxygen is protonated. This increases the acidity of the
-
Why it matters: The (3,4-dichloro) substitution is on the phenyl ring, two carbons away from the chiral center. While the inductive effect is weak at this distance, it is non-zero.
-
Conditions: Negligible at room temperature (RT). Significant at reflux.
B. Absence of Lactamization
Users often confuse this compound with
- -amino acids (4-amino): Rapidly cyclize to form pyrrolidones (lactams) in acid/heat.
- -amino acids (2-amino): Your compound. Cannot form stable lactams intramolecularly because the ring size would be too small (3-membered aziridinone, highly unstable). Therefore, lactam formation is NOT a concern.
C. Mechanism Visualization
Figure 1: Acid-catalyzed racemization pathway. Note that the planar enol intermediate destroys the stereochemical information.
Troubleshooting Center: Diagnostic Q&A
Q1: I am hydrolyzing the methyl ester precursor using 6N HCl at reflux. My yield is good, but the optical rotation is lower than the reference. Why?
-
Diagnosis: You are likely experiencing acid-catalyzed racemization . While 6N HCl hydrolysis is standard, prolonged boiling (e.g., >6-8 hours) can cause 0.5% to 5% racemization.
-
Solution:
-
Reduce temperature to 60-80°C and extend time, monitoring conversion by HPLC.
-
Switch to a mixture of AcOH/HCl or Dioxane/HCl to improve solubility and potentially lower the temperature required.
-
Purification: Recrystallize the final HCl salt from water/ethanol. The racemate is often more soluble than the pure enantiomer (or vice versa depending on the conglomerate nature), allowing for ee% upgrade.
-
Q2: Upon acidifying my reaction mixture to pH 1, a white solid precipitated. Is this my product or an impurity?
-
Diagnosis: This is likely your product in its Hydrochloride Salt form, or potentially the zwitterion if the pH isn't low enough.
-
Verification:
-
(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid HCl is a salt. In high concentrations of HCl (e.g., adding conc. HCl to water), the "Common Ion Effect" (excess Cl-) decreases the solubility of the salt, causing precipitation.
-
Action: Filter the solid. This is often the best way to isolate the product. Wash with cold dilute HCl, then ether.
-
Q3: Can I use Trifluoroacetic Acid (TFA) to remove a Boc protecting group from this molecule?
-
Diagnosis: Yes.
-
Insight: TFA/DCM (1:1) or neat TFA at room temperature is perfectly safe. The acidity of TFA is sufficient to remove Boc but insufficient to cause racemization at room temperature over standard reaction times (1-2 hours).
Q4: I see an extra peak in HPLC at RRT 0.9 after storing the sample in 0.1% TFA/Water for 48 hours.
-
Diagnosis: Unlikely to be degradation.
-
Check:
-
Rotamerism: If you still have a protecting group (like Boc or Fmoc) attached, you might be seeing rotamers.
-
Amide/Ester: If you dissolved the sample in Methanol/Acid, you might have formed the Methyl Ester in situ. (Acid + Alcohol + Carboxylic Acid = Ester).
-
Action: Ensure your HPLC diluent does not contain reacting alcohols if the sample is acidic. Use Acetonitrile/Water.
-
Detailed Experimental Protocols
Protocol A: Acid Stability "Stress Test" (Validation)
Use this to validate your specific batch or storage conditions.
-
Preparation: Dissolve 10 mg of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid in 10 mL of the acid solvent (e.g., 1N HCl, 5% Acetic Acid).
-
Control: Keep 1 mL at 4°C (Fridge).
-
Stress: Heat the remaining solution to the target process temperature (e.g., 60°C) for 24 hours.
-
Analysis:
-
Chiral HPLC: Column: Chiralpak ZWIX(+) or Crownpak CR(+). Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Acetonitrile with acidic additives.
-
Criteria: Compare the area% of the (S)-enantiomer in the Stress sample vs. Control. A shift >0.2% indicates instability.
-
Protocol B: Recrystallization of HCl Salt (ee% Upgrade)
If you suspect partial racemization, use this to recover optical purity.
-
Dissolution: Suspend the crude solid in minimum boiling water (approx. 5-10 mL/g).
-
Acidification: Add concentrated HCl dropwise until the solution is clear (breaking up the zwitterion).
-
Cooling: Allow to cool slowly to Room Temperature, then to 0-4°C.
-
Anti-solvent (Optional): If no crystals form, add warm Ethanol or Isopropanol slowly until turbidity is just observed, then cool.
-
Filtration: Collect crystals and dry under vacuum.
Decision Tree for Handling
Figure 2: Operational decision tree for processing the compound in acidic environments.
References
-
Liardon, R., & Jost, R. (1981). Racemization of free and protein-bound amino acids in strong mineral acid. International Journal of Peptide and Protein Research.[1] Link
-
Kafarski, P., et al. (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine. Molecules. Link (Demonstrates synthesis and handling of homophenylalanine derivatives).
-
Vertex AI Search. (2024). Synthesis of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid. 2 (Confirmed structure and alpha-amino classification).
-
Solis, A., et al. (2015). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine with Direct In Situ Product Crystallization. Organic Process Research & Development. Link (Describes solubility and acid handling of the parent homophenylalanine).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Measuring the Optical Rotation of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid
For researchers, scientists, and drug development professionals, the stereochemical identity of a molecule is not a trivial detail; it is often the very essence of its biological activity. This is particularly true for (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid, the active enantiomer of Baclofen, a GABA-B receptor agonist used as a muscle relaxant. The (S)-enantiomer is significantly less active, making the accurate determination of enantiomeric purity a critical aspect of quality control and research.
This guide provides an in-depth comparison of three key analytical techniques for measuring the optical rotation and determining the enantiomeric excess (e.e.) of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid: Polarimetry , Chiral High-Performance Liquid Chromatography (HPLC) , and Circular Dichroism (CD) Spectroscopy . We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid in selecting the most appropriate technique for your specific needs.
The Principle of Chirality and Optical Rotation
Chiral molecules, like (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid, are non-superimposable mirror images of each other, known as enantiomers. A key physical property that distinguishes enantiomers is their interaction with plane-polarized light. When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of the light is rotated. This phenomenon is called optical rotation, and the extent of this rotation is a characteristic property of the enantiomer. The direction of rotation is either to the right (dextrorotatory, (+)) or to the left (levorotatory, (-)). For (R)-Baclofen, the literature indicates it is the levorotatory enantiomer.[1][2]
Polarimetry: The Classical Approach
Polarimetry is the direct measurement of the angle of optical rotation. It is a well-established, non-destructive technique that provides a bulk measurement of the optical activity of a sample.[3][4]
Causality Behind Experimental Choices in Polarimetry
The observed rotation (α) is dependent on several factors, including the concentration of the sample, the length of the light path through the sample, the temperature, and the wavelength of the light used. To obtain a standardized value, the specific rotation ([α]) is calculated. This value is an intrinsic property of a chiral molecule under defined conditions.
The choice of solvent is critical as it can influence the conformation of the analyte and thus its specific rotation. A solvent that fully dissolves the sample and is transparent at the measurement wavelength is essential. The sodium D-line (589.3 nm) is a historically common and widely used wavelength for polarimetry.[3][4]
Experimental Protocol: Polarimetry
Objective: To determine the optical rotation and calculate the enantiomeric excess of a sample of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid.
Materials:
-
(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid sample
-
High-purity methanol (or other suitable solvent)
-
Volumetric flasks and pipettes
-
Polarimeter with a sodium lamp (589.3 nm) and a thermostatically controlled sample cell
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid sample.
-
Dissolve the sample in methanol in a 10 mL volumetric flask and dilute to the mark. Ensure complete dissolution.
-
-
Instrument Calibration:
-
Turn on the polarimeter and allow the sodium lamp to stabilize.
-
Calibrate the instrument to zero using a blank cell filled with methanol.
-
-
Measurement:
-
Rinse the sample cell with a small amount of the sample solution and then fill it, ensuring no air bubbles are present.
-
Place the sample cell in the thermostatically controlled compartment of the polarimeter at a constant temperature (e.g., 20°C).
-
Record the observed optical rotation (α). Take at least three independent readings and calculate the average.
-
-
Calculation of Specific Rotation:
-
Calculate the concentration (c) of the solution in g/mL.
-
Measure the path length (l) of the polarimeter cell in decimeters (dm).
-
Calculate the specific rotation using the formula: [α] = α / (c * l)
-
-
Calculation of Enantiomeric Excess (e.e.):
-
The enantiomeric excess is calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer.
-
% e.e. = ([α]sample / [α]pure enantiomer) * 100
-
Workflow for Polarimetry
Caption: Workflow for Optical Rotation Measurement by Polarimetry.
Chiral High-Performance Liquid Chromatography (HPLC): The Separation-Based Method
Chiral HPLC is a powerful technique that physically separates the enantiomers of a chiral compound, allowing for their individual quantification. This provides a more direct and often more accurate determination of enantiomeric purity compared to polarimetry.[5]
Causality Behind Experimental Choices in Chiral HPLC
The separation of enantiomers is achieved by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving good separation (resolution).
For amino acid derivatives like (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid, polysaccharide-based CSPs are often effective. The mobile phase composition, including the organic modifier and any additives, is optimized to achieve baseline separation of the enantiomeric peaks. UV detection is commonly used as the molecule contains a chromophore.
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the enantiomers of 2-Amino-4-(3,4-dichloro-phenyl)-butyric acid to determine the enantiomeric excess of the (R)-enantiomer.
Materials:
-
(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid sample
-
Racemic 2-Amino-4-(3,4-dichloro-phenyl)-butyric acid (for method development)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or other suitable mobile phase modifier
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
-
HPLC system with a UV detector
Procedure:
-
Method Development (if necessary):
-
Dissolve the racemic standard in the mobile phase.
-
Screen different chiral columns and mobile phase compositions (e.g., varying ratios of hexane/isopropanol or acetonitrile/water with additives like formic acid or diethylamine) to achieve baseline separation of the two enantiomer peaks.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid sample (e.g., 1 mg) and dissolve it in 1 mL of the mobile phase.
-
-
HPLC Analysis:
-
Set up the HPLC system with the chosen chiral column and mobile phase. A typical starting point could be a mobile phase of acetonitrile/water with 0.1% formic acid at a flow rate of 1.0 mL/min.
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 220 nm or 265 nm).
-
Inject a known volume of the sample solution (e.g., 10 µL).
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of the pure enantiomer or by comparing with the chromatogram of the racemate.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: % e.e. = [(Area(R) - Area(S)) / (Area(R) + Area(S))] * 100
-
Workflow for Chiral HPLC
Caption: Workflow for Enantiomeric Purity Analysis by Chiral HPLC.
Circular Dichroism (CD) Spectroscopy: A Spectroscopic Approach
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule.[6] This technique provides information about the stereochemical features of a molecule.
Causality Behind Experimental Choices in CD Spectroscopy
A CD spectrum is a plot of the difference in absorbance (ΔA) versus wavelength. For enantiomers, the CD spectra are mirror images of each other. While CD can be used to determine enantiomeric purity, it is more commonly used for qualitative analysis of stereochemistry and for studying the conformation of chiral molecules.
The choice of solvent is crucial as it must be transparent in the wavelength range of interest. The concentration of the sample and the path length of the cuvette need to be carefully chosen to ensure that the absorbance is within the optimal range for the instrument.
Experimental Protocol: Circular Dichroism Spectroscopy
Objective: To obtain the CD spectrum of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid for stereochemical characterization.
Materials:
-
(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid sample
-
Spectroscopic grade solvent (e.g., methanol or water)
-
Quartz cuvette with a known path length (e.g., 1 cm)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give a maximum absorbance of around 1.0 in the wavelength range of interest.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the light source (e.g., a Xenon lamp) and allow it to stabilize.
-
Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
-
Measurement:
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Rinse the cuvette with the sample solution and then fill it.
-
Record the CD spectrum of the sample over the desired wavelength range (e.g., 190-300 nm).
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
The resulting spectrum can be used for qualitative identification of the enantiomer by comparing it to a known standard or for conformational analysis. For quantitative analysis of enantiomeric excess, the CD signal at a specific wavelength can be compared to that of a pure enantiomer standard.
-
Workflow for Circular Dichroism Spectroscopy
Caption: Workflow for Chiral Analysis by Circular Dichroism Spectroscopy.
Comparative Analysis of Techniques
| Feature | Polarimetry | Chiral HPLC | Circular Dichroism (CD) |
| Principle | Measures the bulk rotation of plane-polarized light. | Physically separates enantiomers based on differential interactions with a chiral stationary phase. | Measures the differential absorption of left and right circularly polarized light. |
| Information Provided | Optical rotation, from which enantiomeric excess can be calculated. | Direct quantification of each enantiomer, providing accurate enantiomeric excess. | Information on stereochemistry and molecular conformation. Can be used for e.e. determination. |
| Sensitivity | Relatively low; requires higher concentrations. | High; can detect trace amounts of the minor enantiomer. | High sensitivity, but can be affected by absorbing impurities. |
| Accuracy for e.e. | Can be affected by impurities that are also optically active. Accuracy depends on the precision of the specific rotation value of the pure enantiomer. | Generally considered the "gold standard" for accuracy in e.e. determination due to physical separation. | Can be very accurate if a pure standard is available for calibration. |
| Sample Requirement | Relatively large amount of sample needed. | Small sample volume required. | Small sample volume required. |
| Throughput | High; rapid measurement. | Lower; each sample requires a chromatographic run. | Moderate; depends on the wavelength range and scan speed. |
| Cost (Instrument) | Lower | Higher | Higher |
| Method Development | Minimal; primarily involves finding a suitable solvent and concentration. | Can be time-consuming, requiring screening of columns and mobile phases. | Requires selection of an appropriate solvent and concentration optimization. |
| Robustness | Susceptible to temperature fluctuations and solvent effects. | Robust and reproducible once a method is validated. | Sensitive to buffer components and impurities that absorb in the measurement range. |
Conclusion: A Multi-faceted Approach to Chiral Analysis
The choice of technique for measuring the optical rotation and enantiomeric purity of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid depends on the specific requirements of the analysis.
-
Polarimetry serves as a rapid, cost-effective method for routine quality control and for confirming the identity of a bulk sample, especially when high enantiomeric purity is expected. Its primary limitation is the lower sensitivity and potential for interference from other optically active compounds.
-
Chiral HPLC is the most reliable and accurate method for the precise determination of enantiomeric excess. Its ability to physically separate the enantiomers provides unambiguous quantification, making it the preferred method for regulatory submissions and in-depth research where high accuracy is paramount.
-
Circular Dichroism Spectroscopy offers valuable qualitative information about the stereochemistry and conformation of the molecule. While it can be used for quantitative analysis of enantiomeric purity, its strength lies in providing a unique spectral fingerprint for each enantiomer, which can be invaluable for structural elucidation and for studying interactions with other molecules.
References
-
Bhushan, R., & Martens, J. (1990). Importance of enantiomeric purity and its control by TLC. Journal of Pharmaceutical and Biomedical Analysis, 8(3), 259-269. [Link]
- EP3674287A1 - Cocrystals of (r)
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
PubMed. Enantiospecific high-performance liquid chromatographic (HPLC) determination of baclofen and its fluoro analogue in biological material. [Link]
-
PubMed. Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography. [Link]
-
ResearchGate. Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography. [Link]
-
Separation of enantiomers of Baclofen - OpenUCT - University of Cape Town. [Link]
-
Thai Pharmacopoeia. 4.8 DETERMINATION OF OPTICAL ROTATION AND SPECIFIC ROTATION. [Link]
-
Wildervanck, A. F. (1996). Separation of enantiomers of Baclofen (Master's thesis, University of Cape Town). [Link]
-
Zhu, Z., & Neirinck, L. (2003). Chiral separation and determination of R-(−)-and S-(+)-baclofen in human plasma by high-performance liquid chromatography. Journal of Chromatography B, 785(2), 277-283. [Link]
Sources
- 1. Separation of enantiomers of Baclofen [open.uct.ac.za]
- 2. EP3674287A1 - Cocrystals of (r)-baclofen - Google Patents [patents.google.com]
- 3. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 4. 4.8 DETERMINATION OF OPTICAL ROTATION AND SPECIFIC ROTATION - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 5. Enantioresolution of (RS)-baclofen by liquid chromatography: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid and Phenylalanine Analogs for Drug Discovery and Research
This guide provides a comprehensive comparison of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid with a selection of key phenylalanine analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, physicochemical properties, and biological activities of these compounds. By presenting supporting experimental data and detailed protocols, this guide aims to empower researchers to make informed decisions in their drug discovery and development endeavors.
Introduction: The Versatility of Phenylalanine Analogs
Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for proteins and a precursor to vital neurotransmitters.[1][2] Its structural modification has given rise to a vast array of phenylalanine analogs, which are invaluable tools in medicinal chemistry and chemical biology.[3] These modifications, ranging from simple halogenation to the introduction of cyclic constraints, can profoundly alter a compound's biological activity, metabolic stability, and target selectivity. This guide will focus on a comparative analysis of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid, a synthetic amino acid, against native L-phenylalanine and other representative analogs, including those with halogen substitutions and cyclic structures.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key properties of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid and a selection of relevant phenylalanine analogs.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid | [Insert Structure] | C₁₀H₁₁Cl₂NO₂ | 248.10 | Not Available |
| L-Phenylalanine | [Insert Structure] | C₉H₁₁NO₂ | 165.19 | -1.38[2] |
| p-Fluoro-L-phenylalanine | [Insert Structure] | C₉H₁₀FNO₂ | 183.18 | -1.9[4] |
| p-Chloro-L-phenylalanine | [Insert Structure] | C₉H₁₀ClNO₂ | 199.63 | -0.5[5] |
| (R)-2-amino-1,2,3,4-tetrahydro-2-naphthoic acid | [Insert Structure] | C₁₁H₁₃NO₂ | 191.23 | Not Available |
Biological Activity: A Focus on Amino Acid Transporters and GPCRs
Phenylalanine and its analogs exert their biological effects through various mechanisms, including interaction with amino acid transporters and G-protein coupled receptors (GPCRs).
Interaction with L-Type Amino Acid Transporter 1 (LAT1)
The L-type amino acid transporter 1 (LAT1) is a crucial transporter for large neutral amino acids and is overexpressed in many cancer cells, making it an attractive target for drug delivery.[6][7] The affinity of phenylalanine analogs for LAT1 can be significantly influenced by substitutions on the phenyl ring.
A study on the structure-activity characteristics of various phenylalanine analogs for LAT1 revealed that halogenation and the position of the halogen atom play a critical role in determining affinity and selectivity.[8][9] For instance, 2-iodo-L-phenylalanine demonstrated markedly improved LAT1 affinity and selectivity compared to the parent L-phenylalanine.[8][9] While specific inhibitory constant (Ki) values for (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid against LAT1 are not explicitly available in the searched literature, studies on meta-substituted phenylalanine analogs suggest that increased lipophilicity can lead to a decrease in substrate activity and an increase in inhibition of the transporter.[10] It is therefore plausible that the dichlorinated analog acts as a potent LAT1 inhibitor.
Another study highlighted that a bicyclic phenylalanine analog, (R)-2-amino-1,2,3,4-tetrahydro-2-naphthoic acid, exhibited higher LAT1 affinity and selectivity compared to α-methyl-L-phenylalanine, a known LAT1-selective compound.[8][9]
The following table summarizes the reported inhibitory activities of selected phenylalanine analogs against LAT1.
| Compound | Target | Assay | IC₅₀ (μM) | Ki (μM) |
| L-Phenylalanine | LAT1 | [¹⁴C]-L-leucine uptake inhibition | - | 19.5[8] |
| 2-Iodo-L-phenylalanine | LAT1 | [¹⁴C]-L-leucine uptake inhibition | - | 5.8[8] |
| α-Methyl-L-phenylalanine | LAT1 | [¹⁴C]-L-leucine uptake inhibition | - | 79.4[8] |
| (R)-2-amino-1,2,3,4-tetrahydro-2-naphthoic acid | LAT1 | [¹⁴C]-L-leucine uptake inhibition | - | 41.7[8] |
| meta-substituted Phenylalanine analogs | LAT-1 | [³H]-gabapentin uptake inhibition | 6.6 - 7.3 | - |
G-Protein Coupled Receptor (GPCR) Activation
L-Phenylalanine has been shown to activate a number of orphan GPCRs, suggesting that its analogs could be valuable tools for studying GPCR signaling.[3][11][12] The PRESTO-Tango assay is a high-throughput method commonly used to screen for GPCR activation.[3] While specific data on the GPCR activity of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid is not available, studies on fluorinated phenylalanine analogs have demonstrated their utility in probing GPCR-ligand interactions. For example, fluorinated phenylalanine analogs of the yeast α-factor pheromone were used to provide evidence for a cation-π interaction with the Ste2p receptor, a GPCR.[13][14]
Pharmacokinetics and Metabolism: A Predictive Outlook
Detailed pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid is not currently available in the public domain. However, some general principles can be inferred based on its structure and the known metabolism of similar compounds.
The introduction of chlorine atoms is a common strategy in drug design to block metabolic sites and increase a compound's half-life. The dichlorophenyl moiety in (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid is likely to make it more resistant to enzymatic degradation compared to L-phenylalanine. The increased lipophilicity may also affect its absorption and distribution characteristics.
Studies on the pharmacology of dichloroacetate (DCA), a structurally related small molecule, indicate that it can inhibit its own metabolism, which may influence the duration of its pharmacological actions.[15] While not directly comparable, this suggests that the metabolic fate of dichlorinated compounds can be complex. Further in vivo studies are necessary to fully characterize the pharmacokinetic profile of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid.
Experimental Protocols
To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid
While a specific, detailed protocol for the synthesis of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid was not found in the provided search results, a general approach can be inferred from the synthesis of similar compounds. The synthesis would likely involve a multi-step process starting from a commercially available dichlorinated precursor. A possible synthetic route could involve the following key steps:
Caption: A potential synthetic workflow for (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid.
Cell-Based Amino Acid Uptake Assay
This protocol is adapted from established methods for measuring the inhibition of amino acid transporters like LAT1.[16]
Materials:
-
HEK293 cells stably expressing the target amino acid transporter (e.g., hLAT1).
-
Radiolabeled amino acid substrate (e.g., [¹⁴C]-L-leucine).
-
Test compounds (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid and other phenylalanine analogs.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Cell Seeding: Seed the transporter-expressing cells into a 96-well plate and culture overnight.
-
Washing: Gently wash the cells with pre-warmed HBSS to remove the culture medium.
-
Pre-incubation: Add HBSS containing the test compounds at various concentrations to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction.
-
Uptake Termination: After a defined incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by aspirating the solution and washing the cells with ice-cold HBSS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition of substrate uptake against the concentration of the test compound.
Caption: Workflow for a cell-based amino acid uptake assay.
GPCR Radioligand Binding Assay
This protocol provides a general framework for assessing the binding affinity of the phenylalanine analogs to a specific GPCR.[6][9][10][17]
Materials:
-
Cell membranes prepared from cells overexpressing the target GPCR.
-
Radiolabeled ligand specific for the target GPCR.
-
Test compounds (phenylalanine analogs).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki values from the IC₅₀ values obtained from the competition binding curves.
Caption: Workflow for a GPCR radioligand binding assay.
Conclusion and Future Directions
(R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid represents a structurally distinct phenylalanine analog with the potential for unique biological activities. Its dichlorinated phenyl ring suggests increased lipophilicity and metabolic stability compared to the parent amino acid. While direct comparative data is limited, existing research on related halogenated and cyclic phenylalanine analogs provides a strong rationale for its investigation as a modulator of amino acid transporters and GPCRs.
Future research should focus on:
-
Comprehensive Biological Profiling: Screening (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid against a broad panel of amino acid transporters and GPCRs to identify its primary targets and determine its selectivity profile.
-
In-depth Pharmacokinetic Studies: Conducting in vivo ADME studies to understand its absorption, distribution, metabolism, and excretion characteristics.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of related analogs to elucidate the key structural features responsible for its biological activity.
The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on these investigations and unlock the full therapeutic potential of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid and other novel phenylalanine analogs.
References
-
LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. PMC. [Link]
-
Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PMC. [Link]
-
p-Fluorophenylalanine | C9H10FNO2 | CID 4654. PubChem. [Link]
-
GPCR-radioligand binding assays. PubMed. [Link]
-
Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. PMC. [Link]
-
Phenylalanine. Wikipedia. [Link]
-
Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor. PMC. [Link]
-
Binding of Fluorinated Phenylalanine α-Factor Analogues to Ste2p: Evidence for a Cation−π Binding Interaction between a Peptide Ligand and Its Cognate G Protein-Coupled Receptor | Biochemistry. ACS Publications. [Link]
-
L-Phenylalanine | C9H11NO2 | CID 6140. PubChem. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Amino Acid Uptake Assay Kit. Dojindo Molecular Technologies. [Link]
-
4-Chloro-L-phenylalanine. Chem-Impex. [Link]
-
Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1). ResearchGate. [Link]
-
Inhibition kinetics of Phe analogs on LAT1 and LAT2. This figure... ResearchGate. [Link]
-
4-Chloro-L-phenylalanine. Chem-Impex. [Link]
-
Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PMC. [Link]
-
LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. PMC. [Link]
-
Amino Acid Uptake Assay Kit UP04 manual. Dojindo. [Link]
-
Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1). ResearchGate. [Link]
-
an assessment of orphan g protein-coupled receptor activation with l-phenylalanine by. Mount Allison University. [Link]
-
L-Phenylalanine differentially activates G protein-coupled receptor signalling pathways. Mount Allison University. [Link]
-
4-Fluoro-L-phenylalanine. Chem-Impex. [Link]
-
The pharmacology of dichloroacetate. PubMed. [Link]
-
4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190. PubChem. [Link]
-
4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312. PubChem. [Link]
-
L-Type amino acid transporter 1 as a target for drug delivery. PMC. [Link]
-
(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride. PubChem. [Link]
-
Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid | C15H20ClNO4 | CID. PubChem. [Link]
-
1,2,3,4-Tetrahydro-2-naphthoic acid | C11H12O2 | CID 101370. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mta.scholaris.ca [mta.scholaris.ca]
- 12. mta.scholaris.ca [mta.scholaris.ca]
- 13. Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The pharmacology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. p-Fluoro-L-phenylalanine | Hydroxylase | TargetMol [targetmol.com]
X-ray crystallography data for (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid
An In-Depth Guide to the Structural Elucidation of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid: A Comparative Analysis
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Non-natural amino acids, such as (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid, represent a class of molecules with significant potential as building blocks for peptidomimetics and other therapeutics. Their efficacy, safety, and interaction with biological targets are intrinsically linked to their three-dimensional structure, particularly their absolute stereochemistry.
This guide provides a comprehensive framework for the structural elucidation of this target molecule. As of this writing, a public single-crystal X-ray diffraction (SC-XRD) structure for (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid has not been deposited in the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB). Therefore, this document serves two purposes: first, to present a detailed, expert-driven workflow for obtaining this crucial data, and second, to objectively compare the insights gleaned from SC-XRD with those from other essential analytical techniques. Throughout this guide, we will reference the structurally related GABA analogue, Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), as a practical case study for crystallographic principles.
Part 1: The Definitive Workflow: From Powder to Structure via SC-XRD
Obtaining a high-quality single crystal structure is the only method that provides an unambiguous, three-dimensional model of a molecule in the solid state. For a chiral molecule, this technique is the gold standard for determining the absolute configuration—the definitive "(R)" or "(S)" assignment. The following protocol outlines the necessary steps, emphasizing the causal logic behind each experimental choice.
Material Synthesis and Purification
The journey to a crystal structure begins with the material itself. A prerequisite for successful crystallography is exceptionally high chemical and chiral purity, typically exceeding 99%. Impurities can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Synthesis of the racemic 2-Amino-4-(3,4-dichloro-phenyl)-butyric acid has been described in patent literature, which can serve as a starting point for isolating the desired (R)-enantiomer via chiral resolution techniques.
The Art of Crystal Growth
Growing single crystals suitable for diffraction—typically 0.1-0.3 mm in each dimension—is often the most challenging step. The goal is to allow molecules to self-assemble slowly and perfectly into a repeating lattice. The choice of method is critical and depends on the compound's solubility and stability.
Experimental Protocol: Screening for Crystal Growth
-
Solubility Screening: Begin by testing the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane) to identify a solvent in which the compound is sparingly soluble.
-
Method Selection: Based on solubility, select one or more of the following techniques.
| Technique | Description | Advantages | Disadvantages |
| Slow Evaporation | The compound is dissolved in a suitable solvent to near-saturation. The vial is loosely capped (e.g., with perforated parafilm) to allow the solvent to evaporate over days or weeks, slowly increasing the concentration and inducing crystallization. | Simple setup; effective for many compounds. | Can lead to rapid crashing out of solution; sensitive to environmental fluctuations. |
| Vapor Diffusion | A concentrated solution of the compound (in a "good" solvent) is placed in a small, open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (an "anti-solvent") in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth. | Excellent control over crystallization rate; often yields high-quality crystals. | Requires a compatible solvent/anti-solvent pair. |
| Controlled Cooling | A saturated solution is prepared at an elevated temperature and then cooled slowly and controllably. As solubility decreases with temperature, the solution becomes supersaturated, leading to crystallization. | Can be automated for high-throughput screening. | Requires the compound to be thermally stable and show sufficient temperature-dependent solubility. |
Causality: For a polar zwitterionic molecule like an amino acid, a polar protic solvent such as water or an ethanol/water mixture is a logical starting point. A vapor diffusion setup using ethanol as the solvent and diethyl ether as the anti-solvent is a classic and often successful combination.
Data Collection: Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The crystal diffracts these X-rays in a unique pattern of spots, the geometry and intensity of which contain the information about the arrangement of atoms.
Experimental Protocol: Data Collection
-
Crystal Mounting: A well-formed crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (typically at 100 K or -173 °C).
-
Rationale: Cooling minimizes the thermal vibration of atoms, resulting in a sharper diffraction pattern and higher resolution data.
-
Diffractometer Setup: The crystal is mounted on a goniometer head in a single-crystal X-ray diffractometer.
-
X-ray Source Selection: A copper (Cu Kα, λ=1.5418 Å) or molybdenum (Mo Kα, λ=0.7107 Å) source is used. For determining absolute stereochemistry, a Cu source provides stronger anomalous dispersion effects for lighter atoms, often leading to a more reliable Flack parameter.
-
Data Collection: The diffractometer rotates the crystal through a series of angles while exposing it to X-rays and recording the diffraction pattern on a detector. A full sphere of data is collected to ensure data redundancy and completeness.
Structure Solution and Refinement
The collected diffraction data is then processed to generate the final 3D model of the molecule.
-
Structure Solution: Specialized software (e.g., SHELXT) uses the diffraction intensities to calculate an initial electron density map.
-
Model Building: An initial molecular model is built into the electron density map.
-
Refinement: The positions and displacement parameters of the atoms are adjusted iteratively using a least-squares algorithm (e.g., with SHELXL) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.
-
Validation: The final model is validated using key quality metrics.
| Metric | Description | Ideal Value |
| R1 | The residual factor, representing the agreement between observed and calculated structure factor amplitudes. | < 0.05 for high-quality structures. |
| wR2 | The weighted residual factor, based on squared structure factor amplitudes. | < 0.15 is generally acceptable. |
| GooF | Goodness-of-Fit. Should be close to 1.0, indicating a good model and appropriate data weighting. | ~1.0 |
| Flack Parameter | A critical value for chiral molecules, determined from anomalous diffraction data. | A value near 0 indicates the correct absolute configuration has been assigned. A value near 1 suggests the opposite configuration is correct. |
This workflow is visualized in the diagram below, illustrating the logical progression from a purified compound to a validated crystal structure.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Part 2: A Multi-Technique Perspective: Contextualizing SC-XRD Data
While SC-XRD is unparalleled for solid-state structure determination, a comprehensive characterization relies on a suite of analytical techniques. Each method provides a different piece of the puzzle, and their collective data provides a more complete understanding of the molecule.
Comparative Analysis of Key Techniques
| Technique | Information Provided | State | Key Advantage | Limitation |
| SC-XRD | Absolute 3D structure, bond lengths/angles, conformation, intermolecular interactions, absolute stereochemistry. | Solid | Provides the definitive, unambiguous 3D structure. | Requires a high-quality single crystal; structure may differ from solution state. |
| NMR Spectroscopy | Covalent framework (connectivity), chemical environment of atoms, relative stereochemistry. | Solution | Excellent for determining the molecular skeleton and assessing purity in the solution phase. | Does not provide absolute stereochemistry; shows an averaged conformation. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Gas | Extremely sensitive; confirms elemental composition with high accuracy. | Provides no stereochemical or 3D conformational information. |
| DFT (Computational) | Predicted low-energy conformation, calculated bond lengths/angles, simulated spectra. | In Silico (Gas Phase) | Allows for theoretical analysis and prediction of properties. | The model is a theoretical prediction and requires experimental validation. |
NMR Spectroscopy: The Solution-State Blueprint
NMR provides the foundational data on a molecule's covalent structure. For instance, patent US20130197072A1 describes ¹H NMR data for a derivative of our target molecule. The reported signals, such as doublets and doublet of doublets in the 7.1-7.5 ppm range, are characteristic of a 1,2,4-trisubstituted benzene ring, confirming the 3,4-dichloro substitution pattern on the phenyl group. While this confirms the connectivity, it provides no information on the absolute stereochemistry at the C2 chiral center.
The Synergy of Data
The true power of these techniques is realized when they are used in concert. A robust characterization package for a new chemical entity like (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid would integrate all these methods.
The diagram below illustrates the complementary nature of these techniques, with SC-XRD serving as the ultimate arbiter of the three-dimensional structure.
Caption: Complementary relationship of analytical techniques.
Conclusion
For the definitive structural characterization of a chiral molecule such as (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid, single-crystal X-ray diffraction is not merely advantageous; it is essential. It is the only technique that can directly and unambiguously determine the absolute stereochemistry, a critical parameter for any pharmaceutical agent. While NMR and Mass Spectrometry confirm the molecule's constitution and formula, and computational methods provide theoretical insight, SC-XRD provides the ultimate experimental proof of the three-dimensional structure in the solid state.
Researchers and drug development professionals seeking to fully characterize this molecule or its derivatives should consider the crystallographic workflow detailed herein as a crucial step. The investment in growing crystals and performing diffraction analysis is repaid with a level of structural certainty that no other technique can offer, providing a solid foundation for all subsequent biological and medicinal chemistry efforts.
References
- BUNELLE, E., et al. Substituted (S)-2-aminobutyric acid compounds and their use for the treatment of CNS disorders, pain and gastrointestinal disorders. U.S.
-
Sheldrick, G.M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. [Link]
Quality Control Standards for (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid
Executive Summary
Compound: (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid Synonyms: 3,4-Dichloro-D-homophenylalanine; D-3,4-DiCl-Hph CAS: 269396-55-6 (HCl salt); 1260618-71-0 (Fmoc-derivative) Application: Critical non-canonical amino acid (NCAA) building block for Beta-hairpin peptidomimetics and next-generation Gram-negative antibiotics (e.g., targeting Acinetobacter baumannii and Pseudomonas aeruginosa).[1]
This guide provides a comparative analysis of analytical methodologies for the quality control of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid. Unlike standard amino acids, this chlorinated homophenylalanine analog presents unique separation challenges regarding regio-isomeric impurities (positional isomers of the dichloro ring) and enantiomeric purity . This document outlines superior protocols over standard pharmacopeial methods to ensure GMP-grade compliance.
Part 1: Critical Quality Attributes (CQAs) & Impurity Profiling
For drug development, the purity of the starting material dictates the impurity profile of the final peptide. The specific chlorination pattern (3,4-dichloro) is essential for the hydrophobic interaction within the antibiotic's binding pocket.
Impurity Origin Analysis
The primary impurities arise from the starting material (typically 3,4-dichlorobenzaldehyde or 3,4-dichlorobenzyl bromide) and the chiral resolution process.
| Impurity Type | Specific Contaminant | Origin / Cause | Criticality |
| Enantiomer | (S)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid | Incomplete enzymatic resolution or chiral induction failure. | High : Can disrupt peptide secondary structure (beta-hairpin). |
| Regio-isomer | 2,4-Dichloro; 2,3-Dichloro; 3,5-Dichloro analogs | Impure starting aldehyde/bromide. | High : Alters steric fit and potency; difficult to remove downstream. |
| Deletion Analog | Monochloro analogs (3-Chloro or 4-Chloro) | Hydrogenolysis (over-reduction) or impure starter. | Medium : Changes lipophilicity. |
| Chemical | Lactam derivative | Intramolecular cyclization of the free amino acid. | Low : Often reversible or removed during coupling. |
Visualization: Impurity Formation Pathways
Figure 1: Origin of critical impurities during the synthesis of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid.
Part 2: Comparative Analytical Methodologies
To ensure "Quality by Design" (QbD), standard methods often fail to separate the 3,4-dichloro isomer from the 2,4-dichloro isomer due to similar hydrophobicity.
Chemical Purity: HPLC vs. UHPLC-MS
Recommendation: Transition from Standard C18 to Phenyl-Hexyl stationary phases for superior regio-selectivity.
| Feature | Method A: Standard HPLC (C18) | Method B: Advanced UHPLC (Phenyl-Hexyl) | Verdict |
| Column | C18 (Octadecyl), 5µm | Phenyl-Hexyl, 1.7µm | Method B provides π-π interactions for better isomer separation. |
| Resolution (Rs) | 3,4- vs 2,4-isomer: Rs ~ 1.2 (Co-elution risk) | 3,4- vs 2,4-isomer: Rs > 2.5 | Method B is required for GMP release. |
| Detection | UV at 210 nm | MS (ESI+) + UV | Method B confirms molecular mass of des-chloro impurities. |
| Run Time | 25 - 30 mins | 6 - 8 mins | Method B increases throughput. |
Chiral Purity: Direct vs. Derivatization
Recommendation: Use Chiralpak ZWIX(+) or Crownpak CR(+) for direct analysis of the free amino acid (zwitterion) without derivatization.
| Feature | Method C: Marfey's Method | Method D: Direct Chiral HPLC (ZWIX) | Verdict |
| Principle | Derivatization with FDAA (Marfey's reagent) -> C18 separation. | Zwitterionic Ion Exchange + Chiral selector. | Method D eliminates sample prep errors. |
| Sensitivity | High (fluorescence possible) | Medium (UV 210-220nm) | Method D is sufficient for >99.5% ee. |
| Robustness | Low (Dependent on reaction completion) | High (Direct injection) | Method D is preferred for QC routine. |
Part 3: Experimental Protocols
Protocol 1: High-Resolution Regio-Isomer Separation (Chemical Purity)
This method is designed to separate the target (3,4-dichloro) from the likely (2,4-dichloro) impurity.
-
Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).
-
Column: Waters ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 60% B
-
6.0 min: 95% B
-
8.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 220 nm (aromatic ring absorption).
-
Temperature: 40°C.
-
Acceptance Criteria:
-
Main Peak Purity: ≥ 98.5%.
-
Any Single Impurity: ≤ 0.5%.
-
Resolution (Main vs. 2,4-isomer): > 2.0.[2]
-
Protocol 2: Direct Chiral Purity Determination
This method avoids derivatization, utilizing a crown-ether based column ideal for free amino acids.
-
Column: Daicel Crownpak CR(+), 5 µm, 4.0 x 150 mm.
-
Mobile Phase: Perchloric acid (pH 1.5) / Methanol (90:10 v/v).
-
Note: Low pH is critical to protonate the amine for complexation with the crown ether.
-
-
Flow Rate: 0.8 mL/min.
-
Temperature: 15°C (Lower temperature improves chiral resolution).
-
Detection: UV @ 210 nm.
-
Elution Order:
-
(R)-Isomer (Target) - Verify with standard, typically elutes second on CR(+).
-
(S)-Isomer (Impurity).
-
-
Acceptance Criteria:
-
Enantiomeric Excess (ee): ≥ 99.0%.[2]
-
Part 4: Quality Control Decision Workflow
This self-validating workflow ensures that only material meeting the stringent requirements for peptide synthesis is released.
Figure 2: QC Decision Tree for release of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid.
References
-
PubChem. (2025). (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride. National Library of Medicine. [Link]
-
Obrecht, D., et al. (2016).[3] Beta-hairpin peptidomimetics having Gram-negative antimicrobial activity. WO2016150576A1. World Intellectual Property Organization.
-
Daicel Chiral Technologies. (2024). CROWNPAK® CR Application Guide for Amino Acids. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid
As researchers and drug development professionals, our work necessitates the handling of novel chemical entities. (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid is one such compound, and while specific toxicological data may be limited, its structure—a butyric acid core functionalized with a dichlorinated phenyl group—demands a rigorous and informed approach to safety. This guide provides a comprehensive operational and safety plan, grounded in the principles of chemical causality and best laboratory practices, to ensure the protection of personnel and the integrity of your research.
Hazard Analysis: A Structurally-Informed Perspective
-
Butyric Acid Core: Butyric acid itself is known to be harmful if swallowed and can cause severe skin burns and eye damage.[1][2][3] This component suggests a high potential for corrosive action upon direct contact.
-
Chlorinated Aromatic Group: Chlorinated aromatic compounds as a class are noted for their potential toxicity and environmental persistence.[4][5][6] Many can act as agonists of the Aryl Hydrocarbon Receptor (AhR), leading to downstream cellular damage.[4] The presence of the 3,4-dichloro-phenyl moiety necessitates precautions against systemic effects through absorption or inhalation.
-
Amino Acid Functionality: While the amino group is fundamental to its biological purpose, it does not typically mitigate the hazards of the other functional groups.
-
Solid Form: As a powder, the primary exposure risks are inhalation of fine dust and dermal contact during weighing and transfer operations.[7][8]
Based on this analysis, we must treat this compound as a Particularly Hazardous Substance (PHS) , assuming it to be corrosive, acutely toxic, and a potential environmental hazard until proven otherwise.[9]
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered PPE strategy is essential. The following table outlines the minimum required equipment, with explanations rooted in the compound's anticipated properties.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Rationale: The butyric acid component suggests severe eye irritation or damage is possible.[1][3] Goggles are mandatory. A face shield should be worn over goggles during procedures with a high splash potential (e.g., preparing stock solutions, spill cleanup).[10][11] |
| Hand Protection | Double-Gloving: Nitrile Gloves | Rationale: Given the chlorinated aromatic nature, chemical resistance is key. While specific breakthrough data is unavailable, nitrile gloves offer a robust initial barrier. Double-gloving is recommended to minimize exposure during glove removal and in case of a breach in the outer glove. Gloves must be inspected before use and changed immediately upon suspected contamination.[12] |
| Body Protection | Chemical-Resistant Lab Coat & Apron | Rationale: A fully buttoned, long-sleeved lab coat is the minimum requirement.[13] For handling larger quantities or during solution preparation, a chemical-resistant apron should be worn over the lab coat to protect against splashes of the potentially corrosive compound.[11] |
| Respiratory Protection | Certified Chemical Fume Hood | Rationale: All manipulations of the solid compound must be performed within a certified chemical fume hood to control exposure to airborne particulates.[4][13] This is critical as the inhalation toxicity is unknown.[8] If work outside a fume hood is unavoidable, a risk assessment must be performed by a safety professional to determine the need for a fitted respirator (e.g., N95 for particulates or an organic vapor cartridge for solutions).[10] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, sequential protocol is paramount for minimizing risk from receipt to disposal.
Experimental Workflow Diagram
The following diagram illustrates the complete, self-validating workflow for handling (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid.
Caption: End-to-end workflow for handling (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid.
Protocol Details
| Step | Action | Detailed Procedure & Causality |
| 1 | Receiving & Storage | Upon receipt, visually inspect the container for damage. Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area designated for hazardous chemicals.[14] This prevents degradation and accidental release. |
| 2 | Area Preparation | Before handling, designate a specific area within a chemical fume hood.[4] Cover the work surface with absorbent, plastic-backed paper to contain any potential spills. Ensure an eyewash station and safety shower are directly accessible.[14] |
| 3 | Weighing | To minimize aerosolization, do not pour the powder. Use a spatula to carefully transfer the required amount to anti-static weigh paper or a tared container. Perform this task deep within the fume hood with the sash at the lowest practical height.[15] |
| 4 | Solubilization | Add solvent to the solid slowly to avoid splashing. Once the solvent is added, cap the container before agitating or vortexing to create your stock solution. |
| 5 | Experimental Use | All subsequent dilutions and additions to experimental setups should be performed within the fume hood. Use mechanical pipetting aids for all liquid transfers.[11] |
| 6 | Decontamination | After use, decontaminate all surfaces. Wipe down the work area with an appropriate solvent to solubilize any remaining compound, followed by a thorough wash with soap and water.[4] Decontaminate reusable equipment similarly. |
| 7 | Waste Disposal | Dispose of all contaminated materials as hazardous waste. This includes gloves, weigh paper, pipette tips, and absorbent pads.[13] Unused compound must also be disposed of as hazardous chemical waste.[4] |
Emergency & Disposal Plans
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Emergency Response Protocol
| Exposure Type | Immediate Action Plan |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][16] Seek immediate medical attention. Provide a copy of the relevant SDS for similar compounds to the emergency responders. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][16] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[15] If breathing is difficult or has stopped, provide artificial respiration and call for emergency medical services.[15] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting.[3][15] Seek immediate medical attention. |
| Minor Spill (<5g) | Wearing full PPE, cover the spill with an inert absorbent material. Carefully sweep or collect the material, working from the outside in, and place it in a sealed, labeled hazardous waste container.[4] Decontaminate the area thoroughly. |
| Major Spill (>5g) | Evacuate the immediate area and alert colleagues. Notify your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean up a large spill without specialized training and equipment. |
Waste Management & Disposal
The dichlorinated aromatic structure of this compound requires that all associated waste be treated as hazardous.
-
Waste Segregation: It is critical to segregate halogenated waste from non-halogenated waste.[17] Halogenated waste requires specific, more expensive disposal methods to prevent the formation of toxic dioxins during incineration.[17]
-
Containers: Use separate, clearly labeled, and sealed containers for:
-
Solid Waste: Contaminated gloves, pipette tips, absorbent pads, and unused solid compound.
-
Liquid Waste: Unused solutions and solvent rinses containing the compound.
-
-
Prohibition: Do NOT pour any liquid waste containing this compound down the drain.[17][18] Chlorinated organic compounds are persistent and toxic to aquatic life.[5]
By implementing this comprehensive safety framework, you can confidently handle (R)-2-Amino-4-(3,4-dichloro-phenyl)-butyric acid, ensuring personal safety while advancing your critical research objectives.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem. (n.d.).
- Hitchman, M. L., & Spackman, T. (n.d.). Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
- Letco Medical, LLC. (2022, October 12). Safety Data Sheet: Gamma-aminobutyric acid.
- Fisher Scientific. (2023, October 19). SAFETY DATA SHEET: n-Butyric acid.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Butyric acid.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- Personal protective equipment for handling Amino-PEG6-amine - Benchchem. (n.d.).
- The Sarpong Group, University of California, Berkeley. (2013, June 10). Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS).
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- LGC Standards. (2024, June 27). SAFETY DATA SHEET: γ-Aminobutyric Acid-d6.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-N-(tert-Butoxycarbonyl)aminobutyric acid.
- FMOC-(R)-3-AMINO-4-(3,4-DICHLORO-PHENYL)-BUTYRIC ACID Safety Data Sheets. (n.d.).
- Taylor & Francis. (n.d.). Chlorinated aromatic hydrocarbons – Knowledge and References.
- RiskAssess. (n.d.). Disposal of chemical wastes.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-(R)-β-Phe(3-NO2)-OH.
- Yale Environmental Health & Safety. (n.d.). DRAIN DISPOSAL OF CHEMICALS.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Butyric acid.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Department of Chemistry and Chemical Biology. (n.d.). Standard Operating Procedure PARTICULARLY HAZARDOUS SUBSTANCES (PHS).
- ChemicalBook. (2025, July 19). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid MSDS / SDS.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Butyric acid ≥99%, for synthesis.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemos.de [chemos.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. americanchemistry.com [americanchemistry.com]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. sarponggroup.com [sarponggroup.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- 16. cdn.accentuate.io [cdn.accentuate.io]
- 17. riskassess.com.au [riskassess.com.au]
- 18. ehs.yale.edu [ehs.yale.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
